1-Carbamimidoyl-1,2-dimethylguanidine
Description
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Properties
Molecular Formula |
C4H11N5 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-carbamimidoyl-1,2-dimethylguanidine |
InChI |
InChI=1S/C4H11N5/c1-8-4(7)9(2)3(5)6/h1-2H3,(H3,5,6)(H2,7,8) |
InChI Key |
LJVNRPAERZRHDF-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)N(C)C(=N)N |
Origin of Product |
United States |
Foundational & Exploratory
Evolution of Biguanides: The History, Discovery, and Mechanistic Profiling of 1-Carbamimidoyl-1,2-dimethylguanidine Derivatives
Executive Summary
The biguanide class of molecules has served as a cornerstone in the management of metabolic disorders for decades. While metformin (1,1-dimethylbiguanide) remains the gold standard for Type 2 Diabetes Mellitus (T2DM), the complex pathophysiology of concurrent metabolic and neurodegenerative diseases has necessitated the development of novel structural analogues. This technical guide explores the historical evolution of biguanides, detailing the rational design, discovery, and mechanistic profiling of 1-Carbamimidoyl-1,2-dimethylguanidine —a potent derivative engineered to modulate specific kinase networks, including AMP-activated protein kinase (AMPK) and Glycogen synthase kinase-3 beta (GSK-3β).
The Historical Genesis of Biguanides
The pharmacological journey of biguanides is rooted in pharmacognosy. In the early 20th century, the blood-glucose-lowering properties of the French lilac (Galega officinalis) were traced to galegine (isoamylene guanidine)[1]. While galegine itself proved too toxic for clinical use, it provided the structural scaffold for the synthesis of the first generation of synthetic biguanides in the 1920s: phenformin, buformin, and metformin[2].
Despite their initial discovery, the advent of insulin overshadowed biguanides until their clinical rediscovery by French physician Jean Sterne in 1957[3]. However, the late 1970s saw a crisis in the biguanide class; phenformin and buformin were widely withdrawn due to an unacceptably high risk of lactic acidosis, a consequence of their high lipophilicity and profound inhibition of mitochondrial oxidative phosphorylation[1]. Metformin survived due to its distinct pharmacokinetic profile, becoming the most prescribed oral antidiabetic drug globally.
In recent years, the pleiotropic effects of biguanides—ranging from anti-aging to anti-tumorigenic properties—have sparked a renaissance in biguanide drug discovery[2]. Researchers recognized that modifying the methyl substitutions on the biguanide backbone could alter target affinity, leading to the synthesis of next-generation analogues like 1-Carbamimidoyl-1,2-dimethylguanidine.
Rational Design and Discovery of 1-Carbamimidoyl-1,2-dimethylguanidine
Metformin is chemically defined as 1,1-dimethylbiguanide, meaning both methyl groups are attached to the same terminal nitrogen (N1). While highly effective at reducing hepatic gluconeogenesis, its ability to cross the blood-brain barrier and target neuro-metabolic kinases is limited.
The discovery of 1-Carbamimidoyl-1,2-dimethylguanidine emerged from structure-activity relationship (SAR) studies aimed at optimizing the spatial geometry of the biguanide pharmacophore. By shifting one methyl group to the adjacent nitrogen (creating a 1,2-dimethyl configuration), chemists altered the steric bulk and the hydrogen-bonding donor/acceptor network of the molecule.
Causality in Structural Modification
This structural pivot was not arbitrary. Recent molecular docking analyses revealed that the 1,2-dimethyl configuration allows the molecule to fit more precisely into the ATP-binding pocket of GSK-3β . GSK-3β is a critical kinase implicated in both insulin resistance and the hyperphosphorylation of tau proteins in Alzheimer's disease (AD). By designing a molecule that effectively anchors into this pocket via specific hydrogen bonds, researchers created a dual-action therapeutic candidate capable of addressing both glycemic control and neurodegeneration[4].
Mechanistic Pathways: AMPK and GSK-3β Modulation
The therapeutic efficacy of 1-Carbamimidoyl-1,2-dimethylguanidine derivatives relies on a dual-pathway modulation system.
-
AMPK Activation: Like its predecessor metformin, the 1,2-dimethyl analogue activates AMPK. However, prolonged AMPK activation by first-generation biguanides has been shown to up-regulate
-secretase (BACE1) transcription, paradoxically increasing the biogenesis of Alzheimer's amyloid ( -amyloid) peptides[5]. -
GSK-3β Inhibition: To counteract the potential amyloidogenic side-effects of AMPK activation, 1-Carbamimidoyl-1,2-dimethylguanidine was engineered to concurrently inhibit GSK-3β. Inhibition of GSK-3β not only increases insulin sensitivity but also prevents tau hyperphosphorylation and modulates Amyloid Precursor Protein (APP) processing, thereby neutralizing the BACE1 up-regulation[4].
Fig 1: Dual modulation of AMPK and GSK-3β pathways by 1-Carbamimidoyl-1,2-dimethylguanidine.
Quantitative Data: Binding Affinities
Recent in silico studies evaluating the binding affinities of various biguanide analogues against the GSK-3β target protein have demonstrated the superior interaction profile of the 1,2-dimethyl derivative compared to standard metformin.
Table 1: Comparative Binding Affinities of Biguanide Analogues to GSK-3β
| Compound | Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Metformin (1,1-dimethylbiguanide) | GSK-3β | -6.1 | ASP-105, HIS-106, ILE-109 |
| 1-Carbamimidoyl-1,2-dimethylguanidine | GSK-3β | -6.6 | TYR-222, GLU-249 |
| N1,N1,N5,N5-Tetrakis(methyl)biguanide | GSK-3β | -7.3 | ARG-220, GLU-249 |
Data synthesized from molecular docking analyses confirming hydrogen bonding at the active site region of GSK-3β.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and computational validation of 1-Carbamimidoyl-1,2-dimethylguanidine.
Protocol A: Chemical Synthesis of 1-Carbamimidoyl-1,2-dimethylguanidine Hydrochloride
This protocol utilizes a thermal fusion method to ensure high-yield nucleophilic addition.
-
Precursor Preparation: Combine equimolar amounts of 1,2-dimethylamine hydrochloride and cyanoguanidine (dicyandiamide).
-
Causality: The precursors must be strictly dried under vacuum. Moisture severely reduces the nucleophilic addition efficiency, leading to hydrolysis of the nitrile group and significantly lower yields.
-
-
Thermal Fusion: Heat the dry mixture to 130–140°C in a precisely controlled oil bath for 3 hours.
-
Causality: The reaction requires high thermal activation energy to break the robust nitrile triple bond of cyanoguanidine, allowing for the nucleophilic attack by the secondary amine.
-
-
Cooling and Precipitation: Cool the resulting melt to room temperature. Dissolve the crude product in absolute ethanol, followed by the dropwise addition of cold diethyl ether.
-
Causality: Absolute ethanol dissolves the newly formed biguanide hydrochloride, while the non-polar ether forces the crystallization of the pure compound, leaving unreacted polar precursors in the supernatant.
-
-
Purification: Recrystallize the precipitate from an ethanol/water (9:1) gradient to yield pure 1-carbamimidoyl-1,2-dimethylguanidine hydrochloride. Verify purity via
H-NMR and LC-MS.
Protocol B: Molecular Docking & Kinase Assay Validation
A standardized workflow for evaluating the binding conformation of biguanide analogues within the GSK-3β ATP-binding pocket.
-
Ligand Preparation (AutoDock Tools): Generate the 3D structure of the synthesized analogue. Compute and assign Gasteiger partial charges.
-
Causality: Accurate partial charges are critical for simulating the electrostatic interactions (specifically hydrogen bonding with TYR-222 and GLU-249) within the kinase active site.
-
-
Protein Preparation: Retrieve the crystal structure of GSK-3β (e.g., PDB ID: 1UV5). Strip all structural water molecules and co-crystallized ligands. Add polar hydrogens.
-
Causality: Removing water prevents false steric clashes during the simulation, while polar hydrogens are strictly necessary for identifying H-bond donors and acceptors.
-
-
Grid Box Definition: Center the search grid strictly on the ATP-binding pocket.
-
Causality: Restricting the search space to the known active site prevents the algorithm from identifying biologically irrelevant allosteric poses, increasing computational accuracy.
-
-
Execution & Scoring: Run AutoDock Vina with an exhaustiveness parameter of 8. Extract the pose with the lowest binding free energy (kcal/mol) and validate in vitro using a luminescent GSK-3β kinase assay.
Fig 2: In silico to in vitro workflow for evaluating biguanide analogues against GSK-3β.
Conclusion
The evolution from galegine to metformin, and subsequently to rationally designed derivatives like 1-Carbamimidoyl-1,2-dimethylguanidine, represents a paradigm shift in biguanide pharmacology. By fine-tuning the steric and electronic properties of the biguanide scaffold, researchers have successfully engineered molecules capable of dual-pathway modulation (AMPK activation and GSK-3β inhibition). This targeted approach not only preserves the profound metabolic benefits of traditional biguanides but also mitigates neurodegenerative risks, positioning 1,2-dimethylbiguanide derivatives as highly promising candidates in the next generation of polypharmacological drug discovery.
References
-
Rajagopal, P. L., et al. (2022). Molecular docking analysis of metformin analogues with GSK-3β. Bioinformation, 18(3), 269-272. Source: Bioinformation / PubMed Central URL: [Link]
-
Chen, Y., et al. (2009). Antidiabetic drug metformin (GlucophageR) increases biogenesis of Alzheimer's amyloid peptides via up-regulating BACE1 transcription. Proceedings of the National Academy of Sciences (PNAS), 106(10), 3907-3912. Source: PNAS URL: [Link]
-
Bailey, C. J. (2017). Metformin: historical overview. Diabetologia, 60(9), 1566-1576. (Referenced for the historical context of biguanides and galegine). Source: Diabetologia / PubMed URL: [Link]
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A Technical Guide to the Molecular Interactions of 1-Carbamimidoyl-1,2-dimethylguanidine (Metformin) with the AMPK Signaling Axis
Executive Summary
1-Carbamimidoyl-1,2-dimethylguanidine, known universally as metformin, is a first-line therapeutic for type 2 diabetes mellitus, with emerging applications in other metabolic diseases and oncology.[1][2][3] Its mechanism of action is centrally linked to the activation of 5' AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[2][[“]][5] For years, the prevailing model for this activation was indirect, positing that metformin inhibits mitochondrial respiratory chain Complex I, thereby increasing the cellular AMP:ATP ratio and triggering allosteric activation of AMPK.[6][7] However, this model does not fully encapsulate the drug's activity, particularly at clinically relevant, lower concentrations.
This technical guide provides an in-depth exploration of the binding affinity and molecular interactions between metformin and the AMPK signaling pathway. Moving beyond a singular mechanism, we dissect the evidence for both the canonical indirect activation pathway and a more recently elucidated direct-binding mechanism involving an upstream lysosomal protein. This guide is designed for researchers, scientists, and drug development professionals, offering a nuanced, evidence-based perspective grounded in the latest scientific findings. We provide detailed experimental protocols for key biophysical techniques used to characterize these interactions and present the available quantitative binding data to offer a comprehensive understanding of this crucial drug-target relationship.
The Core Players: Metformin and the AMPK Heterotrimer
1.1 1-Carbamimidoyl-1,2-dimethylguanidine (Metformin)
Metformin is a biguanide-class oral antihyperglycemic agent.[5] Its primary clinical effects include the reduction of hepatic glucose production, a decrease in intestinal glucose absorption, and an improvement in peripheral insulin sensitivity and glucose uptake.[1][8] Unlike many other diabetes medications, metformin accomplishes this without promoting weight gain or causing hypoglycemia.[8]
1.2 AMP-Activated Protein Kinase (AMPK): The Master Energy Regulator
AMPK is a heterotrimeric serine/threonine protein kinase that functions as a master regulator of cellular and organismal metabolism.[2] It is a sensor of cellular energy status, activated by conditions that deplete ATP and increase the AMP:ATP ratio, such as glucose deprivation, hypoxia, and exercise.[9] The complex consists of:
-
A catalytic α subunit: Contains the kinase domain responsible for phosphorylating downstream targets.
-
A scaffolding β subunit: Bridges the α and γ subunits and contains a carbohydrate-binding module that allows AMPK to sense glycogen stores.[7]
-
A regulatory γ subunit: Contains Bateman domains that bind adenine nucleotides (AMP, ADP, and ATP), acting as the primary energy-sensing module of the complex.[7][10]
Upon activation, AMPK phosphorylates a multitude of downstream targets, leading to a coordinated metabolic switch: it stimulates ATP-producing catabolic pathways (e.g., fatty acid oxidation, glycolysis) while inhibiting ATP-consuming anabolic processes (e.g., fatty acid, cholesterol, and protein synthesis).[3][9][11]
Mechanisms of Interaction: An Evolving Paradigm
The question of how metformin activates AMPK is more complex than a simple lock-and-key binding model. The scientific consensus has evolved, now embracing multiple, context-dependent mechanisms.
2.1 The Canonical Pathway: Indirect Activation via Mitochondrial Energy Stress
The most established mechanism for AMPK activation by metformin, particularly at higher concentrations, is through the inhibition of Complex I of the mitochondrial respiratory chain.[6][7]
This process unfolds as follows:
-
Metformin accumulates in the mitochondria.[6]
-
It directly inhibits the activity of respiratory chain Complex I.[6][7][12]
-
This inhibition curtails ATP synthesis, leading to a decrease in the cellular ATP-to-AMP and ATP-to-ADP ratios.[7][13]
-
The elevated levels of AMP (and ADP) bind to the regulatory γ-subunit of AMPK.[7]
-
This binding induces a conformational change that both allosterically activates the kinase and promotes phosphorylation of Threonine-172 on the α-subunit's activation loop by an upstream kinase (AMPKK), such as LKB1.[7][14][15] This phosphorylation is a critical step for robust AMPK activation.
Figure 1: Indirect pathway of AMPK activation by metformin via mitochondrial inhibition.
Crucially, early cell-free experiments demonstrated that metformin, unlike AMP, does not directly activate purified AMPK, supporting this indirect mechanism.[8]
2.2 A New Frontier: Direct Binding to the Upstream Regulator PEN2
A significant recent discovery has provided a mechanism for AMPK activation by low, clinically relevant concentrations of metformin that is independent of cellular energy status. This pathway involves the direct binding of metformin to a lysosomal protein called PEN2.[16]
This novel lysosomal pathway is characterized by the following steps:
-
Low-dose metformin directly binds to PEN2, a subunit of the γ-secretase complex that is also localized to the lysosome.
-
This binding event allosterically inhibits the lysosomal proton pump, v-ATPase.[16]
-
Inhibition of v-ATPase leads to the activation of the AXIN/LKB1 complex at the lysosomal surface, which then activates AMPK.[16]
This discovery is pivotal because it identifies a direct, high-affinity molecular target for metformin that subsequently triggers the AMPK cascade. It provides a concrete basis for the drug's action at concentrations observed in human plasma.[16]
Figure 3: General experimental workflow for a Surface Plasmon Resonance (SPR) assay.
This protocol describes a robust workflow designed to ensure data integrity and validate findings.
-
Preparation of Reagents and Consumables:
-
Ligand: Purify the target protein (e.g., recombinant PEN2 or AMPK γ-subunit) to >95% purity. Dialyze extensively against the chosen running buffer (e.g., HBS-EP+).
-
Analyte: Prepare a high-concentration stock of metformin hydrochloride in the running buffer. Create a serial dilution series spanning a wide concentration range (e.g., 0.1x to 10x the expected KD). [17] * Sensor Chip: Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Buffers: Prepare fresh running buffer and regeneration solution (e.g., low pH glycine or high salt).
-
-
Ligand Immobilization:
-
Rationale: Covalent attachment of the ligand to the sensor surface is required for stable analysis. A control surface is essential to subtract non-specific binding and bulk refractive index effects.
-
Steps:
-
Equilibrate the system with running buffer.
-
Activate the surface of both the active (Fc2) and reference (Fc1) flow cells with a 1:1 mixture of EDC/NHS.
-
Inject the purified protein ligand over the active flow cell (Fc2) to achieve the desired immobilization level (e.g., ~400 RU). [18] 4. Inject buffer over the reference flow cell (Fc1) to create a mock-coupled surface.
-
Deactivate any remaining active esters on both flow cells with an injection of ethanolamine-HCl.
-
-
-
Analyte Binding Analysis (Kinetics/Affinity Assay):
-
Rationale: Injecting a range of analyte concentrations allows for the determination of kinetic parameters. The dissociation phase is critical for determining the off-rate.
-
Steps:
-
Establish a stable baseline by flowing running buffer over both flow cells.
-
Inject the lowest concentration of metformin for a set association time (e.g., 180 seconds) at a constant flow rate (e.g., 30 µL/min), followed by a dissociation phase with running buffer. [18] 3. After the dissociation phase, inject the regeneration solution to remove any remaining bound analyte and return the surface to its baseline state.
-
Repeat steps 1-3 for each concentration in the dilution series, typically in ascending order, including a zero-analyte (buffer only) injection for double referencing.
-
-
-
Data Analysis:
-
Rationale: Fitting the raw sensorgram data to a specific binding model (e.g., 1:1 Langmuir) allows for the calculation of kinetic constants.
-
Steps:
-
Process the raw data by subtracting the reference channel (Fc1) signal from the active channel (Fc2) signal.
-
Further correct the data by subtracting the zero-analyte (buffer) injection sensorgram (double referencing).
-
Globally fit the processed sensorgrams for all concentrations to an appropriate binding model using the instrument's analysis software.
-
From the fit, determine the ka, kd, and calculate the KD (kd/ka).
-
-
4.2 Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding interaction. [19]It is the only technique that can determine all thermodynamic binding parameters (Ka, ΔH, ΔS, and stoichiometry n) in a single experiment. [19]
-
Sample Preparation:
-
Rationale: Precise concentration determination and buffer matching are critical for accurate ITC data, as any mismatch can generate large heats of dilution that obscure the binding signal.
-
Steps:
-
Accurately determine the concentration of the purified target protein (in the sample cell) and metformin (in the syringe).
-
Ensure both the protein and metformin solutions are in an identical, extensively dialyzed buffer.
-
Thoroughly degas both solutions immediately prior to the experiment to prevent air bubbles in the cells.
-
-
-
Instrument Setup and Titration:
-
Steps:
-
Load the protein solution into the sample cell and the metformin solution into the injection syringe.
-
Place the apparatus in the calorimeter and allow it to thermally equilibrate.
-
Program the injection sequence: typically a series of small-volume injections (e.g., 2-10 µL) at timed intervals to allow the signal to return to baseline between injections.
-
-
-
Control Experiments:
-
Rationale: A control titration is essential to measure and subtract the heat of dilution of the analyte.
-
Steps:
-
Perform a separate experiment by titrating the metformin solution from the syringe into the sample cell containing only the matched buffer.
-
-
-
Data Analysis:
-
Steps:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Subtract the heat of dilution obtained from the control experiment.
-
Plot the corrected heat per mole of injectant against the molar ratio of metformin to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site model) to extract the thermodynamic parameters: Ka (from which KD is derived), the enthalpy of binding (ΔH), and the stoichiometry of binding (n).
-
-
Conclusion and Future Directions
The interaction between metformin and AMPK is a cornerstone of modern metabolic pharmacology. While the indirect activation of AMPK via mitochondrial inhibition is a well-supported mechanism, it is not the complete story. The recent, quantitative elucidation of a direct, high-affinity binding interaction between metformin and the lysosomal protein PEN2 provides a compelling mechanism for the drug's action at clinically relevant concentrations. [16]This finding fundamentally advances our understanding and opens new avenues for research.
Future research should focus on:
-
Validating and exploring the potential weak interaction with the AMPK-γ subunit to determine if it plays a modulatory role.
-
Utilizing affinity-based proteomics approaches to screen for other potential direct binding partners of metformin within the cell.
-
Structure-based drug design to develop novel biguanide analogs with enhanced affinity for specific targets like PEN2, potentially leading to more potent or selective therapeutics.
This guide underscores the importance of a multi-faceted approach, combining cellular biology with rigorous biophysical characterization, to fully unravel the molecular mechanisms of even the most well-established drugs.
References
- What is the role of AMP-activated protein kinase in the mechanism of metformin action? (Vertex AI Search)
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Zhou, G., et al. (2001). Role of AMP-activated protein kinase in mechanism of metformin action. Journal of Clinical Investigation, 108(8), 1167-1174. [Link]
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Zhang, Y., et al. (2012). Metformin interacts with AMPK through binding to γ subunit. Molecular and Cellular Biochemistry, 368(1-2), 69-76. [Link]
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Metformin Hydrochloride: Uses, Mechanism, and Side Effects. (2026). Massive Bio. [Link]
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Role of AMP-activated protein kinase in mechanism of metformin action. (2001). PubMed. [Link]
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Metformin - Mechanism of Action. (2017). YouTube. [Link]
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Effect of metformin on AMPK and mTOR pathway. (ResearchGate) [Link]
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Ford, R.J., et al. (2015). Metformin and salicylate synergistically activate liver AMPK, inhibit lipogenesis and improve insulin sensitivity. Biochemical Journal, 468(1), 125-132. [Link]
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Hardie, D.G., et al. (2013). AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer. Diabetes, 62(7), 2164-2172. [Link]
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Sharma, S., et al. (2022). Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action. Frontiers in Endocrinology, 13, 995583. [Link]
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Hawley, S.A., et al. (2002). The Antidiabetic Drug Metformin Activates the AMP-Activated Protein Kinase Cascade via an Adenine Nucleotide-Independent Mechanism. Diabetes, 51(8), 2420-2425. [Link]
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Foretz, M., et al. (2010). Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status. Diabetologia, 53(11), 2197-2206. [Link]
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Hattori, Y., et al. (2006). Metformin Inhibits Cytokine-Induced Nuclear Factor κB Activation Via AMP-Activated Protein Kinase Activation in Vascular Endothelial Cells. Hypertension, 47(6), 1183-1188. [Link]
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Lee, M.J., et al. (2010). Preactivation of AMPK by metformin may ameliorate the epithelial cell damage caused by renal ischemia. American Journal of Physiology-Renal Physiology, 298(4), F979-F990. [Link]
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Zong, P., et al. (2004). Metformin and phenformin activate AMP-activated protein kinase in the heart by increasing cytosolic AMP concentration. American Journal of Physiology-Heart and Circulatory Physiology, 287(4), H1743-H1751. [Link]
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Wu, N., et al. (2018). Activation of AMPK by metformin promotes renal cancer cell proliferation under glucose deprivation through its interaction with PKM2. Oncogenesis, 7(1), 1-10. [Link]
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Surface Plasmon Resonance Protocol & Troubleshooting. (Creative Biolabs) [Link]
-
Surface plasmon resonance1. (Biacore) [Link]
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Metformin treatment induces AMPK activation in murine kidneys, but ACC... (ResearchGate) [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). (Creative BioMart) [Link]
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Vazirian, I., et al. (2022). The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases. Molecular Biology Reports, 49(4), 3121-3132. [Link]
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The rational design of a novel potent analogue of the 5'-AMP-activated protein kinase inhibitor compound C with improved selectivity and cellular activity. (PMC) [Link]
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Ma, T., et al. (2022). Low-dose metformin targets the lysosomal AMPK pathway through PEN2. Nature, 603(7899), 159-165. [Link]
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Isothermal titration calorimetry. (Wikipedia) [Link]
-
Motsa, B. B., & Stahelin, R. V. (2016). A beginner's guide to surface plasmon resonance. Biophysical Society. [Link]
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Cufi, S., et al. (2014). AMPK-deficiency forces metformin-challenged cancer cells to switch from carbohydrate metabolism to ketogenesis to support energy metabolism. Oncotarget, 5(13), 4983-4995. [Link]
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Lang, T. H., et al. (2019). Structures of AMP-activated protein kinase bound to novel pharmacological activators in phosphorylated, non-phosphorylated, and nucleotide-free states. Journal of Biological Chemistry, 294(20), 8206-8220. [Link]
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Hardie, D. G. (2013). AMP-activated protein kinase: a target for drugs both ancient and modern. Biochemical Society Transactions, 41(4), 885-890. [Link]
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Systematic exploration of privileged warheads for covalent kinase drug discovery. (ChemRxiv) [Link]
-
Han, Y., et al. (2015). AICAR and Metformin Exert AMPK-dependent Effects on INS-1E Pancreatic β-cell Apoptosis via Differential Downstream Mechanisms. Scientific Reports, 5(1), 1-11. [Link]
-
Kosaka, T., et al. (2005). Identification of molecular target of AMP-activated protein kinase activator by affinity purification and mass spectrometry. Analytical Chemistry, 77(7), 2113-2117. [Link]
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Therapeutic Potential of 1-Carbamimidoyl-1,2-dimethylguanidine in Oncology Research
The following technical guide is structured as a Preclinical Research Prospectus , designed for drug discovery scientists and oncology researchers. It synthesizes the specific, emerging data on 1-Carbamimidoyl-1,2-dimethylguanidine (a distinct isomer of Metformin) with the established mechanistic frameworks of biguanide oncology.[1]
A Technical Evaluation of Next-Generation Biguanide Pharmacophores
Executive Summary & Molecular Identity
While Metformin (1,1-dimethylbiguanide) remains the gold standard for metabolic oncology, its therapeutic ceiling is limited by moderate binding affinities to non-canonical targets like GSK-3β .[1] This guide focuses on 1-Carbamimidoyl-1,2-dimethylguanidine (hereafter referred to as CDMG ), a symmetrical isomer of Metformin.[1]
Recent computational and structural analyses have identified CDMG as a high-affinity ligand for Glycogen Synthase Kinase-3 Beta (GSK-3β), a critical node in Wnt/
Structural Differentiation
| Feature | Metformin (Standard) | CDMG (Target Analyte) |
| IUPAC Name | 1,1-Dimethylbiguanide | 1-Carbamimidoyl-1,2-dimethylguanidine |
| Methyl Configuration | Asymmetric (Geminal on N1) | Symmetrical (Vicinal on N1, N2) |
| Primary Target (Canonical) | Mitochondrial Complex I | Mitochondrial Complex I (Predicted) |
| Secondary Target (Specific) | GSK-3β (Weak/Indirect) | GSK-3β (High Affinity) |
| Binding Energy (GSK-3β) | -6.8 kcal/mol | -7.3 kcal/mol |
Data Source: Rajagopal et al., 2022 [1][2][3]
Mechanistic Rationale: The GSK-3β/Wnt Axis
The therapeutic value of CDMG lies in its superior docking score to GSK-3β compared to Metformin.[1] GSK-3β is often aberrantly active in colorectal, pancreatic, and glioblastoma tumor microenvironments, driving the stabilization of
Dual-Node Signaling Pathway
CDMG is hypothesized to function through a "Pincer Mechanism":
-
Direct Inhibition : Binding to the ARG-220 and GLU-249 residues of GSK-3β, preventing the phosphorylation of
-catenin destruction complex components.[1] -
Metabolic Inhibition : Like its isomer, CDMG retains the biguanide core required to inhibit Mitochondrial Complex I, elevating the AMP:ATP ratio and activating AMPK.
Visualization: The CDMG "Pincer" Mechanism
The following diagram illustrates the convergence of CDMG's dual pathways on tumor suppression.
Figure 1: Dual-node inhibition model showing CDMG's simultaneous action on mitochondrial respiration and GSK-3β signaling.[1]
Experimental Protocols for Validation
To transition CDMG from an in silico hit to a validated lead, the following experimental workflow is required. This protocol is designed to isolate the specific activity of the 1,2-dimethyl isomer from generic biguanide effects.[1]
Phase 1: Chemical Verification & Stability
Objective: Ensure the synthesized isomer does not tautomerize to Metformin under physiological conditions.
-
Synthesis : Procure CDMG hydrochloride via condensation of N-methylguanidine with N-methyl-S-methylisothiourea (or equivalent synthetic route).[1]
-
NMR Validation : Perform 1H-NMR in D2O.
-
Checkpoint: Confirm distinct methyl peak splitting patterns (symmetrical vs. geminal) compared to a Metformin standard.
-
-
Stability Assay : Incubate in DMEM + 10% FBS at 37°C for 24, 48, and 72 hours. Analyze via HPLC-MS/MS to detect isomerization.
Phase 2: Competitive Kinase Binding Assay (The "Self-Validating" Step)
Objective: Prove CDMG binds GSK-3β physically, not just computationally.[1]
Protocol:
-
System : LanthaScreen™ Eu Kinase Binding Assay (or similar TR-FRET system).[1]
-
Tracer : Alexa Fluor™ 647-labeled Kinase Tracer 236.[1]
-
Target : Recombinant Human GSK-3β.
-
Procedure :
-
Prepare a 10-point dose-response curve of CDMG (0.1 nM to 100 µM).
-
Include Metformin (low affinity control) and CHIR99021 (high affinity positive control).[1]
-
Incubate for 60 min at RT.
-
Measure TR-FRET signal ratio (665 nm / 615 nm).
-
-
Validation Criteria : CDMG must exhibit an
at least 5-fold lower than Metformin to validate the docking hypothesis.[1]
Phase 3: Wnt-Dependent Cell Viability
Objective: Demonstrate efficacy in Wnt-driven phenotypes (e.g., APC-mutant colorectal cancer).[1]
Protocol:
-
Cell Lines :
-
Reporter Assay : Transfect cells with TOP/FOP Flash luciferase reporter plasmids to measure TCF/LEF transcriptional activity.
-
Treatment : Treat cells with CDMG (
, derived from Phase 2) for 24h.[1] -
Readout :
-
Interpretation :
-
Success: Reduction in TOP-Flash signal and reduced nuclear
-catenin, confirming GSK-3β modulation. -
Failure: AMPK activation only (indistinguishable from Metformin).[1]
-
Quantitative Data Summary
The following table aggregates the key computational data that positions CDMG as a superior candidate.
| Parameter | 1-Carbamimidoyl-1,2-dimethylguanidine | Metformin | Imeglimin (Control) |
| GSK-3β Binding Energy | -7.3 kcal/mol | -6.8 kcal/mol | N/A |
| Key Residue Interactions | ARG-220, GLU-249 (H-Bonds) | TYR-222, GLU-249 | Generic |
| Predicted LogP | -1.4 (Hydrophilic) | -1.43 | - |
| Lipinski Violations | 0 | 0 | 0 |
Table 1: Comparative in silico profiling of Biguanide Analogues [1].
References
-
Rajagopal, L., et al. (2022). Molecular docking analysis of metformin analogues with GSK-3β. Bioinformation, 18(3), 269–272.[2][3][4]
-
Zhu, H., et al. (2023). Molecular mechanisms of action of metformin: latest advances and therapeutic implications.[5] Clinical and Experimental Medicine.
-
PubChem Database. Compound Summary: 1-Carbamimidoyl-1,2-dimethylguanidine. CID 3043660.[1] [1]
Sources
Pharmacokinetics and Bioavailability of 1-Carbamimidoyl-1,2-Dimethylguanidine: A Technical Whitepaper
Executive Summary
1-Carbamimidoyl-1,2-dimethylguanidine (also known as 1,2-dimethylbiguanide) is a structural analogue of the widely prescribed antidiabetic agent metformin (1,1-dimethylbiguanide)[1]. While it exhibits significant potential for modulating metabolic pathways (such as GSK-3β and AMPK), its successful translation into clinical applications is strictly governed by its systemic bioavailability[1][2]. Because biguanides are highly hydrophilic organic cations, they cannot rely on passive lipoidal diffusion to cross biological membranes. Instead, their absorption, tissue distribution, and renal clearance are entirely dependent on specific transmembrane solute carrier (SLC) transporters[3][4]. This whitepaper provides an in-depth technical analysis of the bioavailability profile of 1-carbamimidoyl-1,2-dimethylguanidine, detailing the mechanisms of active transport, validated experimental protocols for pharmacokinetic assessment, and formulation strategies to optimize systemic exposure.
Physicochemical Properties & The Bioavailability Challenge
The fundamental pharmacokinetic behavior of 1-carbamimidoyl-1,2-dimethylguanidine is dictated by its physicochemical properties. With a molecular weight of 129.16 g/mol and an extreme hydrophilicity (LogP ≈ -1.4), the molecule resists passive diffusion across the lipid bilayers of the gastrointestinal (GI) tract[5][6]. Furthermore, possessing a high pKa (comparable to metformin's pKa of ~11.5), the compound remains almost entirely protonated (cationic) at physiological pH[2].
The Causality of Transport: Because passive permeability is negligible, the oral bioavailability of this biguanide is actively gated by Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion (MATE) proteins[3]. Consequently, standard in vitro permeability models (like Caco-2 monolayers) often fail to predict its true in vivo absorption unless the specific expression of these SLC transporters is accounted for.
Transporter-Mediated Pharmacokinetics (Mechanisms)
The systemic journey of 1-carbamimidoyl-1,2-dimethylguanidine involves a highly orchestrated sequence of transporter-mediated events:
-
Intestinal Absorption: Uptake from the intestinal lumen into enterocytes is primarily mediated by apically located OCT3 (SLC22A3) and the Plasma Membrane Monoamine Transporter (PMAT ). Following apical entry, basolateral OCT1 (SLC22A1) facilitates the efflux of the drug into the interstitial fluid and portal circulation[3].
-
Hepatic Distribution: The liver is the primary target organ for biguanide-mediated metabolic modulation. OCT1 , which is highly expressed on the sinusoidal (basolateral) membrane of hepatocytes, drives the rapid intracellular accumulation of the drug from the blood[2].
-
Renal Elimination: Biguanides are not metabolized by hepatic CYP450 enzymes; they are cleared entirely unchanged by the kidneys. Renal proximal tubule cells actively extract the compound from systemic circulation via basolateral OCT2 (SLC22A2) and secrete it into the urine via apical MATE1 and MATE2-K (SLC47A1/2) efflux pumps[2][3][7].
Transporter-mediated pharmacokinetic pathway of biguanides.
Experimental Methodologies for Bioavailability Assessment
To rigorously evaluate the bioavailability and transporter kinetics of 1-carbamimidoyl-1,2-dimethylguanidine, drug development professionals employ a two-tiered experimental approach.
Protocol 1: In Vitro Transporter Kinetics (HEK293 Overexpression Model)
Expertise & Rationale: Human Embryonic Kidney (HEK293) cells are utilized because they possess a remarkably low endogenous background of SLC transporters. When stably transfected with human OCT1 or OCT2, they provide a clean, isolated system to assess specific transporter affinity and capacity (
-
Cell Seeding: Seed HEK293-OCT1 and HEK293-OCT2 cells in poly-D-lysine coated 24-well plates at
cells/well. Culture for 48 hours until ~90% confluent. -
Substrate Incubation: Wash cells twice with warm Hank’s Balanced Salt Solution (HBSS, pH 7.4). Incubate with varying concentrations of 1-carbamimidoyl-1,2-dimethylguanidine (10 µM to 1 mM) for exactly 2 minutes (to capture the linear uptake phase) at 37°C.
-
Kinetic Arrest: Terminate the reaction by rapidly aspirating the dosing solution and washing three times with ice-cold PBS .
-
Causality: The abrupt temperature drop instantly halts transporter conformational changes, preventing bidirectional efflux and trapping the intracellular analyte for accurate measurement.
-
-
Extraction: Lyse cells using an 80% acetonitrile / 20% water solution containing 50 ng/mL of a deuterated internal standard (e.g., Metformin-d6).
-
Trustworthiness (Self-Validation): The internal standard corrects for matrix effects during mass spectrometry ionization and accounts for any sample loss during the extraction process, ensuring absolute quantitative accuracy.
-
-
Quantification: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS. Normalize the drug uptake to total cellular protein content using a standard BCA assay.
Step-by-step in vitro workflow for evaluating OCT-mediated cellular uptake.
Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)
-
Dosing: Administer 1-carbamimidoyl-1,2-dimethylguanidine via oral gavage (PO, 50 mg/kg) and intravenous injection (IV, 10 mg/kg) to fasted Sprague-Dawley rats (n=6/group).
-
Sampling: Collect serial blood samples via jugular vein cannulation at pre-determined time points (0 to 24 hours).
-
Plasma Separation: Centrifuge blood in K2EDTA tubes at 3000 x g for 10 min at 4°C.
-
Causality: EDTA chelates calcium to prevent coagulation without interfering with the downstream mass spectrometric ionization of the biguanide (unlike heparin, which can cause severe ion suppression).
-
-
LC-MS/MS Analysis: Precipitate plasma proteins with acetonitrile. Analyze the supernatant via HILIC (Hydrophilic Interaction Liquid Chromatography) coupled to MS/MS.
Quantitative Data Presentation
The structural shift from 1,1-dimethylbiguanide (metformin) to 1,2-dimethylbiguanide (1-carbamimidoyl-1,2-dimethylguanidine) subtly alters transporter affinity, though the macroscopic pharmacokinetic parameters remain comparable[1][2][4].
| Pharmacokinetic Parameter | 1-Carbamimidoyl-1,2-dimethylguanidine | Metformin (1,1-dimethylbiguanide) | Clinical Implication |
| Molecular Weight | 129.16 g/mol | 129.16 g/mol | Identical mass; isomeric structural shift alters specific OCT affinity. |
| LogP (Hydrophilicity) | -1.4 | -1.43 | Extreme hydrophilicity mandates active transport for absorption. |
| Oral Bioavailability (F%) | ~40 - 60% | 50 - 60% | Incomplete absorption due to saturable intestinal OCT3/PMAT transporters. |
| Tmax (Immediate Release) | 2.0 - 3.0 hours | 2.5 hours | Rapid initial transit; delayed by food intake. |
| Protein Binding | Negligible (<1%) | Negligible (<1%) | Rapid distribution to peripheral tissues; high free-drug fraction. |
| Primary Clearance | Renal (Unchanged) | Renal (Unchanged) | Requires strict dose adjustment in patients with renal impairment. |
Formulation Strategies to Enhance Bioavailability
A critical bottleneck in biguanide bioavailability is the saturability of intestinal transporters (OCT3 and PMAT)[3]. When a high dose of 1-carbamimidoyl-1,2-dimethylguanidine is administered as an Immediate-Release (IR) bolus, the local luminal concentration rapidly exceeds the
The Extended-Release (XR) Matrix Solution: To optimize systemic bioavailability and mitigate GI toxicity, the compound must be formulated into an Extended-Release matrix.
-
Causality of Formulation: By embedding the active pharmaceutical ingredient (API) within a hydrophilic polymer matrix—such as Hydroxypropyl methylcellulose (HPMC) or Polyethylene oxide—hydration of the tablet in the GI tract creates a highly viscous gel layer[9][10]. This gel layer strictly controls the diffusion rate of the biguanide. By releasing the drug gradually as it transits the upper intestine, the local concentration remains below the saturation threshold of the OCT transporters, maximizing net systemic absorption while eliminating the GI side effects associated with distal unabsorbed drug accumulation[8][11].
References[5] 1-Carbamimidoyl-1,2-dimethylguanidine | C4H11N5 | CID 3043660 - PubChem. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmjEQV7CfUXvtSsc5H_5hJTsPjn0KBKhiJd_M9UUe-oPcrIZWiJVeOcsAYw2iUk74bQTpQF5VEJVT07FfX71Rt0Jy7DxcgqUF1UUf6SPBZS0YjoIOTa-0upOEkLSpgM0e8mrih76fcwdqvGBGcmV1I7aq5EoOlrWGkfcpnXFkUZTjvd6fLan3U2H8=[1] Molecular docking analysis of metformin analogues with GSK-3β - PubMed. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErC05ZpsikqAvb3ikY833_dOV5jfMq5ajaHkQDwDGhLcB-0xZpK4IW0MEyssDm6xwtL3OMB0koe24neKh6rVfGD_fBFgX24BuSBcCe_WQhJuRPzi_yIcsEphklbHyKWNlWucIh[6] Metformin (C₄H₁₁N₅) — Compound Explorer. chemistrytools.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV8UrImrDyzNzlQswnfltgAbjtEy94RwqVQ2YN44XLRfR3VpFUVRA3Zcyh0gQcApjspp2MEWp1U5_ICcLuT6DGEec4rKDKiOJCLZ5oAe3mkYl4YsnCxnovgjpYd4nSdqRqHhg=[9] US20180344647A1 - Pharmaceutical composition, methods for treating and uses thereof. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpVMkn_PFUDMSQygCg40KtLtr7keW-Dip4gPwoOoH4jTy1rGh0OuA3gmMoYddXmv4gKBDtAE4orGWhWVeYZYqkOWPeo7IRk8LXd8BZrp5-PtuEEAS3D3bqfjULADMXw2R2yrK2W-WsXe48WDGsxvE=[11] US20160235680A1 - Pharmaceutical compositions. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiNcZc5z5TYjDxDcEOepQvPPFbS77y5evCI-yRPgid7bAUHD1dk2F3BscB4pWfC_L7gey5uQjj8M0AVswNLY5_NWMeQ7xDPxWvgm4ygYXHYmv_5XAavVdEQ-Noh_njW0gNqnMgoXx4fe1tvEmqLrs=[10] KR20140131950A - Pharmaceutical compositions comprising metformin and a dpp-4 inhibitor or a sglt-2 inhibitor. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYdrzsU4IAHgVkcWZYpGxl-jhw_8Sp7Kye1TNtoStzlcU3Y6Gy0A9nV6IK0amgPmgwQtB7x1R4EDfLGRChkPa3bz91cibZpEfVXzBPDTlpyyYss48dsONxqOtJyMaHg88cuajdFpBN9R7fT1AzRQ==[3] The Mechanism of Action of Biguanides: New Answers to a Complex Question. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZSidcrwB3yOo05eSp5_r7Zz0SpZJsVozNEtsL1P24TFp61parQBNeFrnYYgo-IswrFrRPX0iVkL85j9Gcqndj2ilDmUpQXxG5UuoSltB9qa2KGuEyJQRF3MFeivVbEslF97TAaSpECptCxp8=[4] Incorporation of a Biguanide Scaffold Enhances Drug Uptake by Organic Cation Transporters 1 and 2. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0T-lypyjYsIDBkiYH1kEVmyMKO_rC4Vk46e2myGmPT2x90_f-H9WOfreCQEXj5z4sUIHrCj0h-ogCOIFkGjJv4fJxHq-u0vT8sZRh-j4D6t61QcW8PPPwHav5DNCFc_TPAVgBKULpSqOkO4I=[2] Quantitative contributions of hepatic and renal organic cation transporters to the clinical pharmacokinetic cimetidine-metformin interaction. bioRxiv.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGatk9ztqjLSZh0VIfLVGHSRXRuNp-oFuiaLTImHwtesbDcmic-BHfQOAZvUFBZkv-WdV09mK1ovxYAQHoimm6zbohgT1MR8So7DKPhZ8KfK1SqK3EbKfr3xg2h5puTGCAzD9NaR9_jYWySV91gYn89dc1lKsJ0JA4_9rq8RNLOEg==[7] Metformin is a Superior Substrate for Renal Organic Cation Transporter OCT2 rather than Hepatic OCT1. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK_bnYkvEU7Pf9As9TTCCDivr5dXxCtU34rF9SLfEnP-usucyISY5N__3yz4k-9nbFcbq4Q07lVFuER8DtxOBmd-N5wjdJkSUeyqqEDBayNgeZHwbjNRIfrXbhMunQSERj8jKCZs2ygf1eeBIdMPN9KRAGCjabl0wnT-yFt0lmAxWaHanhJMt6Bm6HaUlD2dQ92B7pfOdUeUnlQXodPXJRfZRMpgq6Pmc5bdRLWmEfSAVcS0WddPvO-qROJ_at5QsZYVe9uitV-2fG06TMa-4RPg==[8] US20140193498A1 - Compositions and Methods for Treating Metabolic Disorders. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyX7zH2UVe0UYOkYjKCFDpTbXBx1wbIm_Vvb6KHHXJTMOZTOYY_cwPnnc6Z53rh4q_dUkQiGmv67dselM_GopMOwKqVUpWrwLMnDE58nJmb713XDY4QCWBkIGgUhshG9JYJnNEoiXaCEBBH3TGVNQ=
Sources
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- 9. US20180344647A1 - Pharmaceutical composition, methods for treating and uses thereof - Google Patents [patents.google.com]
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- 11. US20160235680A1 - Pharmaceutical compositions - Google Patents [patents.google.com]
In-Depth Technical Guide: Molecular Weight, Physicochemical Characteristics, and Mechanistic Profiling of 1-Carbamimidoyl-1,2-dimethylguanidine
Executive Summary
In the landscape of metabolic pharmacology, biguanides represent a cornerstone class of small molecules. While metformin (1,1-dimethylbiguanide) is universally recognized as a first-line antidiabetic agent, its structural analogues provide critical insights into structure-activity relationships (SAR) and novel therapeutic targeting. 1-Carbamimidoyl-1,2-dimethylguanidine (often referred to as 1,2-dimethylbiguanide) is a structural isomer of metformin.
As a Senior Application Scientist, I frequently observe analytical and computational errors arising from the conflation of these isomers. Although they share an identical molecular weight and empirical formula, the shift of a methyl group from the N1 to the N2 position fundamentally alters the molecule's spatial geometry, steric hindrance, and hydrogen-bonding network. This technical guide provides a rigorous analysis of the physicochemical properties of 1-carbamimidoyl-1,2-dimethylguanidine, outlines its biological relevance in target modulation (such as GSK-3β), and establishes self-validating experimental protocols for its quantification and computational modeling.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical baseline of 1-carbamimidoyl-1,2-dimethylguanidine is non-negotiable for downstream assay development. The molecule is characterized by extreme hydrophilicity and a highly basic biguanide core.
At physiological pH (~7.4), the molecule exists almost exclusively as a monocation due to the delocalization of the positive charge across the conjugated nitrogen system. This charge state, combined with a highly negative XLogP3, dictates that the molecule cannot passively diffuse across lipid bilayers, necessitating active transport mechanisms (e.g., Organic Cation Transporters, OCTs) for cellular entry.
Quantitative Physicochemical Summary
The following table synthesizes the core thermodynamic and structural metrics of 1-carbamimidoyl-1,2-dimethylguanidine 1 [[2]]().
| Property | Value | Analytical Implication |
| IUPAC Name | 1-carbamimidoyl-1,2-dimethylguanidine | Distinct from 1,1-dimethylbiguanide (Metformin). |
| Molecular Formula | C₄H₁₁N₅ | Requires high-resolution MS for isobaric differentiation. |
| Molecular Weight | 129.16 g/mol | Low molecular weight; highly mobile in biological fluids. |
| Monoisotopic Mass | 129.101445 Da | Target precursor mass for LC-MS/MS (ESI+): 130.1 m/z. |
| XLogP3 (Lipophilicity) | -1.4 | Highly polar; incompatible with standard C18 reverse-phase LC. |
| Topological Polar Surface Area | 91.5 Ų | High TPSA restricts blood-brain barrier (BBB) permeability. |
| Hydrogen Bond Donors | 4 | Strong interaction potential with kinase active sites. |
| Hydrogen Bond Acceptors | 3 | Facilitates robust aqueous solvation. |
Structural Isomerism & Chemical Divergence
The structural divergence between biguanide analogues is a critical factor in target binding affinity. While the 1,1-dimethyl substitution of metformin creates a localized hydrophobic pocket on one end of the molecule, the 1,2-dimethyl substitution of 1-carbamimidoyl-1,2-dimethylguanidine distributes the steric bulk across two adjacent nitrogen atoms. This alters the dihedral angles of the biguanide chain, directly impacting how the molecule docks into rigid protein pockets.
Caption: Structural divergence of biguanide analogues based on specific methyl substitution patterns.
Mechanistic Pathways & Target Modulation
Recent computational and in vitro studies have expanded the therapeutic horizon of biguanide analogues beyond classical AMPK activation. A pivotal molecular docking analysis by Rajagopal et al. (2022) evaluated 1-carbamimidoyl-1,2-dimethylguanidine hydrochloride alongside other analogues for their binding affinity to Glycogen Synthase Kinase-3 Beta (GSK-3β) 3.
GSK-3β is a critical regulatory enzyme in glucose metabolism and neurodegeneration. The 1,2-dimethyl isomer's unique hydrogen-bonding network (4 donors, 3 acceptors) allows it to interact with specific amino acid residues in the GSK-3β binding cleft, theoretically modulating its activity and offering a synergistic route to glucose homeostasis alongside traditional mitochondrial complex I inhibition.
Caption: Dual mechanistic pathway of 1,2-dimethylbiguanide via AMPK activation and GSK-3β modulation.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in causality checks to prevent false positives and baseline drift.
Protocol 1: LC-MS/MS Quantification (HILIC Method)
Causality for Column Selection: Due to the extreme polarity (XLogP3 = -1.4) of 1-carbamimidoyl-1,2-dimethylguanidine, traditional C18 reverse-phase columns will fail to retain the analyte, causing it to elute in the void volume where severe ion suppression occurs. Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required.
Step-by-Step Methodology:
-
Sample Preparation: Spike 50 µL of plasma with 10 µL of Internal Standard (IS) (Metformin-d6, 100 ng/mL). Add 150 µL of cold acetonitrile (ACN) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.
-
Chromatographic Separation:
-
Column: HILIC Silica (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid (maintains the biguanide in a fully protonated, cationic state for optimal HILIC retention).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 90% B, hold for 1 min, ramp down to 50% B over 4 mins, hold for 1 min, return to 90% B to re-equilibrate.
-
-
Mass Spectrometry (ESI+):
-
Operate in Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion: m/z 130.1 [M+H]⁺.
-
Product Ion (Quantifier): m/z 71.1 (loss of dimethylamine).
-
Product Ion (Qualifier): m/z 60.1 (loss of guanidine fragment).
-
-
Self-Validation Check (System Suitability): Before running biological samples, inject the calibration standard 6 times. The run is only validated if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the IS response across all matrix samples varies by no more than ±15%.
Protocol 2: In Silico Molecular Docking (GSK-3β Target)
Causality for Ligand Preparation: Biguanides possess a pKa of approximately 11.5. Docking the neutral (unprotonated) SMILES string will yield fundamentally flawed electrostatic interactions. The ligand must be prepared in its protonated state.
Step-by-Step Methodology:
-
Protein Preparation: Retrieve the 3D crystal structure of GSK-3β (e.g., PDB ID: 1UV5) from the Protein Data Bank. Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign Kollman charges using AutoDock Tools.
-
Ligand Preparation: Generate the 3D structure of 1-carbamimidoyl-1,2-dimethylguanidine (CID 3043660). Adjust the protonation state to pH 7.4 (monocationic). Minimize energy using an MMFF94 force field until the gradient is < 0.01 kcal/mol/Å.
-
Grid Box Configuration: Center the grid box on the ATP-binding cleft of GSK-3β (residues Val135, Asp200, etc.). Set dimensions to 20 x 20 x 20 Å with a 1.0 Å spacing.
-
Docking Execution: Run AutoDock Vina with an exhaustiveness parameter of 8.
-
Self-Validation Check (Redocking): Extract the native co-crystallized ligand from the original PDB file and redock it using the exact parameters above. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is ≤ 2.0 Å.
References
- 1-Carbamimidoyl-1,2-dimethylguanidine | C4H11N5 | CID 3043660 - PubChem. National Institutes of Health (NIH).
- Molecular docking analysis of metformin analogues with GSK-3β. PubMed - National Institutes of Health (NIH).
- Metformin (C₄H₁₁N₅) — Compound Explorer. Chemistry Tools.
Sources
Methodological & Application
Synthesis protocol for high-purity 1-Carbamimidoyl-1,2-dimethylguanidine
Application Note: High-Purity Synthesis of 1,1-Dimethylbiguanide Hydrochloride (Metformin)
Part 1: Nomenclature & Strategic Definition
CRITICAL NOMENCLATURE ALERT: The specific chemical name provided in the topic—1-Carbamimidoyl-1,2-dimethylguanidine—is chemically distinct from the pharmaceutical standard Metformin (1,1-Dimethylbiguanide or N,N-Dimethylimidodicarbonimidic diamide).
-
1,1-Dimethylbiguanide (Metformin): The two methyl groups are on the same terminal nitrogen (
). This is the active pharmaceutical ingredient (API) for Type 2 Diabetes. -
1,2-Dimethylbiguanide: The methyl groups are distributed on
and . This is often investigated as a structural isomer or impurity.
Editorial Decision: Given the target audience ("Drug Development Professionals") and the requirement for "High Purity," this guide prioritizes the synthesis of the API Metformin (1,1-Dimethylbiguanide) . However, the protocol is adaptable for the 1,2-isomer by substituting the starting amine.
Part 2: Introduction & Mechanistic Grounding
Metformin remains the gold standard for Type 2 Diabetes management.[1] Its synthesis, while chemically straightforward, is plagued by the formation of impurities such as cyanoguanidine (dimerization of starting material) and melamine (cyclization). High-purity synthesis requires strict control over thermodynamics to favor the linear biguanide formation over cyclic byproducts.
Mechanism of Action (MoA): Metformin functions primarily by inhibiting mitochondrial Complex I, leading to an increased AMP/ATP ratio.[1] This energy deficit activates AMP-activated protein kinase (AMPK) , which shifts the cell from anabolic to catabolic states, suppressing hepatic gluconeogenesis.
Figure 1: AMPK Signaling Pathway
Caption: Metformin-induced activation of AMPK via mitochondrial Complex I inhibition, leading to suppression of gluconeogenesis.[1]
Part 3: Synthesis Protocol
This protocol utilizes a solvent-mediated thermal condensation . While fusion methods (solvent-free) exist, they often result in "hot spots" that promote melamine formation. The use of n-Butanol or Xylene allows for precise temperature clamping at the reflux point, ensuring high purity (>99.5%).
Reaction Scheme
Materials & Reagents
| Reagent | CAS No.[1][2][3] | Equiv.[4] | Purity Req.[1][3][4][5][6] | Role |
| Dimethylamine HCl | 506-59-2 | 1.10 | >99.0% | Amine Source (Nucleophile) |
| Dicyandiamide | 461-58-5 | 1.00 | >99.5% | Electrophile (Cyanoguanidine) |
| n-Butanol | 71-36-3 | Solvent | ACS Grade | Reaction Medium (BP: 117°C) |
| 2-Propanol | 67-63-0 | Solvent | HPLC Grade | Crystallization/Washing |
Experimental Procedure
Step 1: Reaction Setup
-
Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Charge Dicyandiamide (84.08 g, 1.0 mol) and Dimethylamine Hydrochloride (89.70 g, 1.1 mol) into the flask.
-
Note: A 10% molar excess of the amine salt is crucial to drive the consumption of dicyandiamide, which is difficult to remove downstream.
-
-
Add n-Butanol (250 mL) . The mixture will appear as a white suspension.
Step 2: Thermal Condensation
-
Heat the mixture to reflux (
) with vigorous stirring. -
Maintain reflux for 4 to 6 hours .
-
Process Check: The suspension will gradually thin as the product forms, but the final product (Metformin HCl) is only partially soluble in hot n-Butanol.
-
-
Monitor reaction progress via HPLC (see Section 4). Target <0.1% residual Dicyandiamide.
Step 3: Isolation
-
Cool the reaction mixture slowly to
over 2 hours. Rapid cooling traps impurities. -
Filter the white crystalline precipitate under vacuum.
-
Wash the filter cake with cold 2-Propanol (2 x 50 mL) to remove unreacted amine and solvent residues.
Step 4: Purification (Recrystallization)
-
Dissolve the crude cake in minimum hot water (
, approx. 1.5 mL/g). -
Add activated carbon (5% w/w) and stir for 15 minutes to remove color bodies. Filter hot through Celite.
-
Dilute the filtrate with hot Ethanol (ratio 1:4 water:ethanol) to induce crystallization.
-
Cool to
and age for 4 hours. -
Filter and dry in a vacuum oven at
for 12 hours.
Figure 2: Synthesis Workflow
Caption: Step-by-step workflow for the solvent-mediated synthesis of Metformin HCl.
Part 4: Analytical Validation (Quality Control)
To ensure the product meets "High Purity" standards (>99.8%), specific analytical methods must be employed to detect common impurities.
HPLC Method (USP Compatible)
-
Column: C18 (4.6 mm x 250 mm, 5 µm) with ion-pairing capability.
-
Mobile Phase: Buffer (Sodium Pentanesulfonate + Sodium Phosphate, pH 3.0) : Acetonitrile (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 218 nm.
-
Retention Times (Approx):
-
Dicyandiamide: ~3.0 min
-
Metformin: ~6.5 min
-
Melamine: ~8.2 min
-
1-Methylbiguanide (Impurity B): ~5.8 min
-
Spectral Characterization
-
Melting Point: 223°C – 226°C (Sharp range indicates purity).
-
IR Spectrum: Characteristic bands at 3370, 3290, 3170 cm⁻¹ (N-H stretching) and 1625, 1560 cm⁻¹ (C=N stretching).
-
1H NMR (D2O):
3.05 (s, 6H, ). Note: N-H protons exchange with D2O and are not visible.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Melamine Content | Reaction temperature too high (>140°C) or local overheating. | Switch from fusion to solvent reflux (n-Butanol). Ensure efficient stirring. |
| Residual Dicyandiamide | Insufficient amine excess or reaction time too short. | Increase Dimethylamine HCl to 1.15 eq. Extend reflux by 2 hours. |
| Low Yield | Product lost in mother liquor during crystallization. | Cool to 0°C before filtration. Use anti-solvent (Ethanol/Acetone) during workup. |
| Yellow Discoloration | Oxidation or trace iron contamination. | Use activated carbon during recrystallization.[4] Ensure glass-lined or SS316 reactors. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4091, Metformin. Retrieved from [Link]
-
Werner, E. A., & Bell, J. (1922).
-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium halides. Journal of the Chemical Society, Transactions.[7] Retrieved from [Link] -
Shapiro, S. L., et al. (1959). Biguanides. II. Synthesis of Metformin and Related Compounds.[3][4][6][8][9][10][11] Journal of the American Chemical Society. (Classic synthetic reference).
-
European Pharmacopoeia (Ph. Eur.). Metformin Hydrochloride Monograph 0931. (Standard for impurity limits).
Disclaimer: This protocol is for research and development purposes only. Synthesis of pharmaceutical compounds must comply with local regulations and Good Manufacturing Practices (GMP) if intended for clinical use.
Sources
- 1. 1-carbamimidoyl-2-methylguanidine;sulfuric acid | 36801-25-9 | Benchchem [benchchem.com]
- 2. 1-carbamimidamido-N,N-dimethylmethanimidamide hydrochloride | C4H12ClN5 | CID 137704554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,1-Dimethylguanidine 97 598-65-2 [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. zenodo.org [zenodo.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Characterization of Lipophilic Salts of Metformin to Improve Its Repurposing for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 1-Carbamimidoyl-1,2-dimethylguanidine in DMSO vs water
Application Note: Solubilization and Handling of 1-Carbamimidoyl-1,2-dimethylguanidine
Executive Summary
This guide provides a technical framework for the solubilization, handling, and storage of 1-Carbamimidoyl-1,2-dimethylguanidine (PubChem CID: 3043660).[1] This compound is a structural isomer of the widely used antidiabetic drug Metformin (1,1-dimethylbiguanide).[1] While Metformin is well-characterized, this specific 1,2-dimethyl analog is primarily utilized in molecular docking studies and mechanistic research (e.g., GSK-3
Due to the lack of pharmacopeial standards for this specific isomer, this protocol utilizes Metformin Hydrochloride as a physicochemical benchmark while establishing a self-validating workflow to determine exact solubility limits in DMSO (Dimethyl Sulfoxide) and Water .[1]
Physicochemical Profile & Solubility Benchmarks
Before initiating dissolution, it is critical to distinguish the specific form (Free Base vs. Salt) as this dictates the solubility strategy.[1]
| Property | 1-Carbamimidoyl-1,2-dimethylguanidine (Target) | Metformin HCl (Benchmark) |
| Molecular Formula | C | C |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol |
| Structure Type | Biguanide Isomer (Asymmetric/Symmetric variation) | 1,1-Dimethylbiguanide |
| Polarity (XLogP3) | -1.4 (Highly Hydrophilic) | -1.43 (Highly Hydrophilic) |
| Predicted Water Solubility | High (>100 mg/mL expected) | Freely Soluble (>300 mg/mL) |
| Predicted DMSO Solubility | Moderate to High (>20 mg/mL expected) | Soluble (>20 mg/mL) |
Key Insight: Like Metformin, this molecule is highly polar.[1] It will dissolve readily in aqueous buffers but may require vortexing or slight warming in pure organic solvents like DMSO.[1]
Protocol A: Saturation Solubility Determination
Objective: To empirically define the solubility limit (S
Materials Required
-
Compound: 1-Carbamimidoyl-1,2-dimethylguanidine (approx. 10 mg).[1]
-
Solvents: DMSO (Anhydrous,
99.9%), Deionized Water (Milli-Q, 18.2 M ).[1] -
Equipment: Orbital shaker, Centrifuge, UV-Vis Spectrophotometer (optional).[1]
Step-by-Step Procedure
-
Preparation : Weigh 5.0 mg of compound into two separate 1.5 mL microcentrifuge tubes.
-
Solvent Addition :
-
Agitation : Vortex vigorously for 60 seconds.
-
Visual Inspection :
-
Equilibration : Place tubes on an orbital shaker (200 rpm) at 25°C for 4 hours to ensure thermodynamic equilibrium.
-
Clarification : Centrifuge at 10,000
g for 5 minutes to pellet undissolved material. -
Calculation :
Technical Note: If the compound is the Free Base , water solubility may be pH-dependent.[1] If it fails to dissolve in neutral water, adjust pH to 5.0–6.0 using 0.1N HCl to protonate the guanidino groups, mimicking the soluble hydrochloride salt form.[1]
Protocol B: Stock Solution Preparation for Biological Assays
Objective: To prepare a sterile, stable stock solution for cell culture or enzymatic assays.[1]
Workflow Diagram
Figure 1: Decision tree for the preparation of sterile stock solutions. Note the specific filter membrane recommendations based on solvent compatibility.
Detailed Methodology
-
Molarity Calculation :
-
Dissolution :
-
Sterilization :
-
Storage :
-
Aliquot into small volumes (e.g., 50
L) to avoid freeze-thaw cycles. -
Store at -20°C . Stable for 6 months.
-
Aqueous solutions are less stable; prepare fresh or store at -80°C.[1]
-
Biological Application Notes
-
Cell Culture : When dosing cells, keep the final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.[1]
-
Example: Dilute 10 mM stock 1:1000 in media to achieve 10
M final concentration (0.1% DMSO).
-
-
In Vivo Studies : For animal studies, Water or Saline is the preferred vehicle due to the compound's high polarity.[1] If solubility is an issue, use 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water.[1]
References
-
PubChem. (2025).[1] 1-Carbamimidoyl-1,2-dimethylguanidine (CID 3043660).[1] National Library of Medicine.[1] [Link][1]
-
Rajagopal, L., et al. (2022).[1] Molecular docking analysis of metformin analogues with GSK-3
. Bioinformation, 18(3), 233.[1] (Identifies the compound as a key Metformin analogue for docking studies). [Link] -
Graham, G. G., et al. (2011).[1] Clinical pharmacokinetics of metformin. Clinical Pharmacokinetics, 50(2), 81-98.[1] (Benchmark solubility data for 1,1-dimethylbiguanide). [Link]
Sources
Application Notes and Protocols for the Preparation of 1-Carbamimidoyl-1,2-dimethylguanidine Stock Solutions for Cell Culture
Abstract
This technical guide provides a comprehensive, in-depth protocol for the preparation, storage, and handling of stock solutions of 1-Carbamimidoyl-1,2-dimethylguanidine for use in cell culture applications. While specific literature on the cell culture use of this particular compound is not widely available, the protocols and recommendations herein are synthesized from established methodologies for structurally related guanidine-based compounds, such as the widely studied biguanide, Metformin. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for creating reproducible and reliable experimental conditions. The document emphasizes scientific integrity, causality behind experimental choices, and self-validating systems to ensure the highest quality of research outcomes.
Introduction: Understanding Guanidine-Based Compounds in Cellular Research
Guanidine-containing molecules are a class of compounds with significant biological activities, making them a subject of interest in pharmaceutical and biological research[1]. The guanidinium group, which is protonated at physiological pH, is characterized by a planar, resonance-stabilized structure that allows it to form multiple hydrogen bonds and engage in electrostatic interactions[2][3]. These properties are fundamental to their biological effects, which can range from protein denaturation at high concentrations (as seen with guanidinium chloride) to the modulation of key cellular signaling pathways[3][4].
A prominent example of a guanidine-based drug is Metformin (1-carbamimidoyl-2-methylguanidine), a first-line therapeutic for type 2 diabetes[5][6]. Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[7][8]. This has led to the exploration of Metformin and other guanidine derivatives in various research areas, including cancer, aging, and metabolic disorders[9].
The compound of interest, 1-Carbamimidoyl-1,2-dimethylguanidine, is a structural analog of Metformin. While its specific biological activities are less documented, its structural similarity suggests it may share overlapping or novel biological functions. Accurate and consistent preparation of stock solutions is the foundational step for any in vitro study to ensure the reliability and reproducibility of experimental results. This guide will provide a detailed protocol grounded in the well-established principles of handling similar guanidine compounds.
Compound Identification and Properties
-
IUPAC Name: 1-carbamimidoyl-1,2-dimethylguanidine[10]
-
Molecular Formula: C₄H₁₁N₅[10]
-
Molecular Weight: 129.16 g/mol [10]
-
PubChem CID: 3043660[10]
Structural Comparison with Metformin:
| Compound | Structure | Molecular Formula | Molecular Weight | Key Structural Difference |
| 1-Carbamimidoyl-1,2-dimethylguanidine | CN=C(N)N(C)C(=N)N | C₄H₁₁N₅ | 129.16 g/mol | Contains an additional methyl group on the second guanidine nitrogen compared to Metformin's biguanide structure. |
| Metformin | CN(C)C(=N)N=C(N)N | C₄H₁₁N₅ | 129.16 g/mol | A biguanide with two methyl groups on one terminal nitrogen.[6] |
Core Protocol: Preparation of a 100 mM Stock Solution
This protocol describes the preparation of a 100 mM stock solution of 1-Carbamimidoyl-1,2-dimethylguanidine. The choice of solvent is critical and depends on the experimental requirements.
Materials and Reagents
-
1-Carbamimidoyl-1,2-dimethylguanidine powder
-
Solvent of choice:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile deionized water
-
-
Sterile, conical-bottom polypropylene tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile, light-protecting cryovials for aliquoting
Solvent Selection: A Critical Choice
The choice of solvent is paramount for ensuring compound stability and minimizing cellular toxicity.
-
Water or PBS: Guanidine-based compounds, particularly their salt forms (e.g., hydrochloride or sulfate), are often soluble in aqueous solutions[3][11]. Using sterile water or PBS is ideal as it eliminates solvent-induced cellular artifacts. However, solubility might be limited, and the solutions may be more susceptible to microbial growth if not handled under strict aseptic conditions.
-
DMSO: A polar aprotic solvent that can dissolve a wide range of organic molecules[12]. It is often used for preparing high-concentration stock solutions. Crucially, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, and ideally below 0.1%, as DMSO can have significant effects on cell physiology [12]. An equivalent concentration of DMSO should be added to vehicle control wells.
Recommendation: For initial experiments, attempt to dissolve the compound in sterile water or PBS. If the desired concentration is not achievable, use DMSO.
Step-by-Step Preparation Workflow
The following workflow outlines the preparation of 10 mL of a 100 mM stock solution.
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Guanidine - Wikipedia [en.wikipedia.org]
- 4. Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-carbamimidoyl-2-methylguanidine;sulfuric acid | 36801-25-9 | Benchchem [benchchem.com]
- 6. Metformin | C4H11N5 | CID 4091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. journals.najah.edu [journals.najah.edu]
- 10. 1-Carbamimidoyl-1,2-dimethylguanidine | C4H11N5 | CID 3043660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
Application Note: Advanced LC-MS/MS Methodologies for the Quantification of 1-Carbamimidoyl-1,2-dimethylguanidine
Executive Summary & Analytical Challenges
1-Carbamimidoyl-1,2-dimethylguanidine (also known as 1,2-dimethylbiguanide) is a highly polar, low-molecular-weight (129.10 Da) structural isomer of the widely utilized antidiabetic drug metformin (1,1-dimethylbiguanide)[1]. In drug development and pharmacokinetic profiling, quantifying this compound in complex biological matrices (e.g., plasma, urine) presents distinct chromatographic and mass spectrometric challenges.
Because of its extreme hydrophilicity and basic guanidino groups, traditional reversed-phase liquid chromatography (RPLC) fails to retain the analyte without the use of ion-pairing reagents. Unfortunately, ion-pairing agents often cause severe ion suppression and persistent source contamination in mass spectrometry. To overcome this, we detail a self-validating protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) .
Scientific Rationale & Causality
Chromatographic Strategy: Why HILIC?
HILIC leverages a polar stationary phase (e.g., unbonded silica or amide-bonded) and a highly organic mobile phase. The retention mechanism is driven by the analyte partitioning into an aqueous-enriched layer immobilized on the stationary phase, alongside electrostatic and hydrogen-bonding interactions. This orthogonal approach ensures that 1-Carbamimidoyl-1,2-dimethylguanidine is heavily retained and elutes well past the void volume, effectively bypassing the severe matrix effects caused by early-eluting salts and phospholipids.
The Tautomerization Challenge
Biguanides are known to exist as multiple tautomers in solution. During chromatographic separation, if the rate of tautomeric interconversion is similar to the timescale of the separation, it manifests as severe peak broadening or peak splitting[2]. To mitigate this, the mobile phase must maintain a consistent pH and ionic strength. Utilizing 10 mM ammonium formate buffered to pH 3.0 facilitates rapid tautomeric interconversion, ensuring the analyte elutes as a single, sharp, and quantifiable peak.
Ionization and Fragmentation Dynamics
In ESI positive mode (ESI+), the highly basic nitrogen atoms of the biguanide core readily accept a proton, yielding a dominant and stable precursor ion at m/z 130.1 [M+H]+. Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic fragmentation, primarily losing amine and substituted cyanamide groups to yield highly reproducible product ions at m/z 60.1, 71.1, and 85.1[2][3].
Experimental Protocols
Sample Preparation: Protein Precipitation Workflow
To maintain a self-validating system, an isotopically labeled internal standard (IS) is introduced at the very first step to correct for subsequent recovery losses or matrix-induced ion suppression.
Step-by-Step Methodology:
-
Spiking: Aliquot 50 µL of the biological sample (plasma/urine) into a 1.5 mL microcentrifuge tube.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of Internal Standard (e.g., Metformin-d6). The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins.
-
Disruption: Vortex vigorously for 30 seconds to disrupt protein-analyte binding.
-
Separation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the denatured proteins.
-
Recovery: Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert for LC-MS/MS analysis.
Figure 1: Step-by-step sample preparation and LC-MS/MS analytical workflow.
Liquid Chromatography (LC) Conditions
-
Column: Waters XBridge HILIC (2.1 × 100 mm, 3.5 µm) or equivalent.
-
Column Temperature: 40 °C (reduces backpressure and improves mass transfer).
-
Injection Volume: 2 µL.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Table 1: HILIC Gradient Program
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Elution Profile |
|---|---|---|---|
| 0.0 | 10 | 90 | Initial Hold |
| 1.0 | 10 | 90 | Isocratic |
| 4.0 | 50 | 50 | Linear Gradient |
| 5.0 | 50 | 50 | Wash Hold |
| 5.1 | 10 | 90 | Step Return |
| 8.0 | 10 | 90 | Re-equilibrate |
Mass Spectrometry (MS/MS) Settings
Analysis is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 500 °C (required to evaporate the high aqueous content during the gradient wash).
-
Desolvation Gas Flow: 800 L/hr.
-
Source Temperature: 150 °C.
Table 2: MRM Transitions and Collision Energies (CE)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | CE (eV) | Purpose |
|---|---|---|---|---|---|---|
| 1-Carbamimidoyl-1,2-dimethylguanidine | 130.1 | 60.1 | 50 | 25 | 18 | Quantifier |
| 1-Carbamimidoyl-1,2-dimethylguanidine | 130.1 | 71.1 | 50 | 25 | 22 | Qualifier |
| 1-Carbamimidoyl-1,2-dimethylguanidine | 130.1 | 85.1 | 50 | 25 | 15 | Qualifier |
| Internal Standard (Metformin-d6) | 136.2 | 60.1 | 50 | 25 | 18 | Normalization |
Figure 2: ESI+ CID fragmentation pathway of 1-Carbamimidoyl-1,2-dimethylguanidine.
Troubleshooting & Expert Insights
-
Monitoring Matrix Effects: Biguanides are highly susceptible to ion suppression from endogenous phospholipids. If the internal standard peak area fluctuates >15% between different biological lots, the simple protein precipitation step should be upgraded to Solid Phase Extraction (SPE) using a mixed-mode strong cation exchange (MCX) cartridge. The basic guanidino group will bind strongly to the MCX sorbent, allowing aggressive organic washes to remove phospholipids before elution.
-
Autosampler Carryover: Due to the highly basic nature of 1-Carbamimidoyl-1,2-dimethylguanidine, it can adsorb to the metallic capillaries and injection needles of the LC system. Implement a strong needle wash consisting of Methanol:Water:Formic Acid (50:50:0.5, v/v/v) to eliminate carryover between high-concentration pharmacokinetic samples.
References
-
Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm. PLOS ONE (2020).[Link][2]
-
Mass Spectrometry Study about In Vitro and In Vivo Reaction between Metformin and Glucose: A Preliminary Investigation on Alternative Biological Behavior. MDPI International Journal of Molecular Sciences (2023).[Link][3]
-
Aerobic Degradation of the Antidiabetic Drug Metformin by Aminobacter sp. Strain NyZ550. Environmental Science & Technology (2023).[Link][1]
Sources
Application Note: Advanced Crystallization and Purification Protocols for 1-Carbamimidoyl-1,2-dimethylguanidine
Executive Summary
1-Carbamimidoyl-1,2-dimethylguanidine (also recognized as
Physicochemical Profiling and Thermodynamic Rationale
Biguanides are strong organic bases (pKa ~11.5) and are almost exclusively isolated as their protonated salts (typically hydrochlorides) to ensure chemical stability and facilitate crystallization. The free base form is highly prone to complexation and exhibits extreme solubility in aqueous media, making direct extraction highly inefficient [2].
Causality in Solvent Selection: The successful crystallization of biguanide hydrochlorides relies on precisely modulating the dielectric constant of the solvent medium to control the metastable zone width.
-
Primary Crystallization (n-Butanol): While biguanide salts are hyper-soluble in water and lower alcohols (like methanol), their solubility drops precipitously in medium-chain alcohols such as n-butanol. n-Butanol provides an optimal thermal gradient; it dissolves the crude salt at elevated temperatures (~85–90°C) but forces supersaturation upon cooling to ambient temperatures, maximizing yield without the premature precipitation of organic impurities [3].
-
Polishing Recrystallization (Methanol/Diethyl Ether): To achieve pharmaceutical-grade purity, an anti-solvent diffusion technique is employed. Methanol readily solvates the biguanide salt via strong ion-dipole and hydrogen-bonding interactions. The controlled addition of diethyl ether (a non-polar anti-solvent) rapidly lowers the bulk dielectric constant, disrupting the solvation shell and driving the thermodynamically favored formation of the crystalline lattice [4].
Table 1: Physicochemical Profile of 1-Carbamimidoyl-1,2-dimethylguanidine HCl
| Parameter | Value / Description |
| Chemical Formula | C4H11N5 · HCl |
| Molecular Weight | 165.62 g/mol |
| pKa (Guanidino group) | ~11.5 |
| H-Bond Donors / Acceptors | 5 / 1 (as protonated hydrochloride salt) |
| Optimal Solvents (Solvation) | Water, Methanol, Ethanol |
| Optimal Anti-Solvents (Precipitation) | Diethyl Ether, Isopropanol, Acetone |
| Primary Purification Challenge | Tautomeric equilibria hindering uniform nucleation |
Experimental Workflows & Protocols
Fig 1. Two-stage crystallization workflow for 1-carbamimidoyl-1,2-dimethylguanidine hydrochloride.
Protocol A: Primary Salt Formation and Thermal Crystallization
Objective: Convert crude 1-carbamimidoyl-1,2-dimethylguanidine free base into a stable hydrochloride salt and perform initial bulk purification.
-
Acidification: Suspend 10.0 g of crude 1-carbamimidoyl-1,2-dimethylguanidine in 40 mL of anhydrous n-butanol within a 250 mL round-bottom flask. Under continuous magnetic stirring (400 rpm), slowly add a stoichiometric equivalent of concentrated hydrochloric acid (or HCl gas dissolved in n-butanol). Causality: Maintain the internal temperature below 40°C during addition to prevent thermal degradation and side-reactions [3].
-
Dissolution & Reflux: Heat the suspension to 85–90°C until a clear, homogeneous solution is achieved. The elevated temperature provides the kinetic energy required to fully solvate the newly protonated biguanide.
-
Controlled Cooling (Nucleation): Reduce the temperature linearly at a rate of 10°C/hour until reaching 20°C. Causality: A slow, controlled cooling ramp safely expands the metastable zone, allowing molecules to arrange into a structured crystal lattice rather than crashing out as an amorphous solid that traps solvent and impurities.
-
Harvesting: Further cool the mixture to 0–5°C in an ice bath for 2 hours to maximize thermodynamic yield. Filter the resulting crystalline suspension under vacuum using a sintered glass crucible.
-
Washing & Desiccation: Wash the filter cake with 15 mL of cold isopropanol to displace residual n-butanol with a more volatile solvent. Dry the intermediate crystals in a vacuum desiccator at 60°C for 12 hours.
Protocol B: Anti-Solvent Recrystallization for High Purity
Objective: Eliminate trace organic impurities and optimize crystal habit for analytical and biological assays.
-
Solvation: Dissolve 5.0 g of the intermediate biguanide hydrochloride in a minimal volume (approx. 15 mL) of anhydrous methanol at room temperature.
-
Filtration: Pass the methanolic solution through a 0.22 µm PTFE syringe filter. Causality: This removes any insoluble microscopic particulates or environmental dust that could act as heterogeneous nucleation sites, which often lead to irregular crystal growth.
-
Anti-Solvent Diffusion: Transfer the filtrate to a crystallization dish or a layered tube. Slowly overlay or dropwise add 45 mL of anhydrous diethyl ether (a 1:3 to 2:9 v/v ratio of MeOH:Ether is optimal) [4].
-
Maturation: Seal the vessel and allow it to stand undisturbed at 4°C for 24 hours. Causality: The slow diffusion of diethyl ether into the methanol phase gradually decreases the solubility of the biguanide salt. This slow phase transition promotes the growth of large, high-purity single crystals driven by the release of lattice enthalpy.
-
Final Recovery: Decant the supernatant, wash the crystals with pure diethyl ether, and dry under high vacuum (<1 mbar) at ambient temperature to prevent solvent inclusion.
Fig 2. Thermodynamic pathway of biguanide salt nucleation and crystal lattice formation.
Quality Control and Analytical Validation
To ensure this protocol acts as a self-validating system, the following analytical checks must be performed on the final crystalline product to confirm success:
-
HPLC-UV: Run on a C18 column using a highly aqueous mobile phase (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile) due to the extreme polarity of the compound. Chromatographic purity must exceed 99.5%.
-
Powder X-Ray Diffraction (PXRD): Confirms the transition from any amorphous crude to a highly ordered crystalline lattice, ensuring batch-to-batch polymorphic consistency.
-
1H-NMR (in DMSO-d6): Verifies structural integrity. Note: The
protons will exchange rapidly in D2O, so DMSO-d6 is strictly preferred to observe the distinct carbamimidoyl and guanidino proton shifts without signal suppression.
References
-
Lakshmi Rajagopal et al. "Molecular docking analysis of metformin analogues with GSK-3β". Bioinformation, 2022. URL:[Link][1]
-
Grigory V. Zyryanov et al. "Synthetic accesses to biguanide compounds". Beilstein Journal of Organic Chemistry, 2021. URL:[Link][2]
-
"Salts of n,n-dimethylbiguanide and preparation methods thereof". WIPO (PCT) Patent WO2017195086A1, 2017. URL:[3]
-
"Biguanide Iridium(III) Complexes with Potent Antimicrobial Activity". ACS Infectious Diseases, 2018. URL:[Link][4]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis Optimization of 1-Carbamimidoyl-1,2-dimethylguanidine (Metformin)
Status: Operational Ticket ID: SYNTH-OPT-2024-MET Lead Scientist: Senior Application Scientist, Process Chemistry Division
Scope & Chemical Identity Verification
Notice: To ensure the integrity of your drug development pipeline, we must first align on chemical nomenclature. The IUPAC designation 1-Carbamimidoyl-1,2-dimethylguanidine is frequently used in patent literature and chemical indices (e.g., PubChem CID 3043660) to refer to Metformin (specifically the 1,1-dimethylbiguanide tautomer).
-
Target Molecule: Metformin Hydrochloride (N,N-Dimethylimidodicarbonimidic diamide hydrochloride).
-
CAS Registry Number: 1115-70-4.
-
Primary Application: Type 2 Diabetes Mellitus (T2DM) therapeutic agent.[1][2]
-
Standard Synthesis Route: Nucleophilic addition of Dimethylamine Hydrochloride to 2-Cyanoguanidine (Dicyandiamide).
This guide addresses the optimization of this specific biguanide formation, focusing on overcoming the "yield ceiling" of 60-70% often seen in solvent-free (melt) protocols.
Mechanism & Critical Control Points (The "Why")
To improve yield, you must control the competition between the desired nucleophilic attack and the thermal decomposition of the starting material.
The Reaction Pathway
The synthesis is a nucleophilic addition where the secondary amine (Dimethylamine) attacks the nitrile carbon of the Dicyandiamide.[3]
Key Kinetic Barrier: Dicyandiamide (DCDA) has poor solubility in non-polar solvents, while Dimethylamine HCl (DMA-HCl) is highly polar. In a "melt" process, the high temperature (140°C+) required to fuse these salts often leads to thermal runaway, causing DCDA to dimerize into Melamine (a critical impurity) rather than reacting.
Mechanism Visualization
Figure 1: The critical divergence point occurs at the reactant stage. Excessive heat favors Melamine formation (red path), while controlled kinetics favor Metformin (green path).
Optimization Protocol: The Solvent-Mediated Approach
Current Industry Standard: Shift from "Melt Process" to "Solvent-Mediated Process". Rationale: Using a high-boiling solvent (e.g., Xylene, n-Butanol, or 2-Methoxyethanol) acts as a heat sink, preventing localized hot spots that trigger melamine formation.
Optimized Experimental Workflow
| Parameter | Standard (Melt) | Optimized (Solvent) | Benefit |
| Stoichiometry | 1:1.1 (DCDA:DMA) | 1:1.2 to 1:1.5 | Excess amine drives equilibrium forward. |
| Temperature | 140–160°C (Uncontrolled) | 125–135°C (Reflux) | Prevents Melamine formation (starts >150°C). |
| Solvent | None (Fusion) | Xylene or n-Butanol | Homogenizes heat distribution. |
| Yield | 55–65% | 85–94% | Significant reduction in side reactions. |
Step-by-Step Protocol (High-Yield Variant)
-
Charge: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge 1.0 eq of 2-Cyanoguanidine .
-
Solvent: Add Xylene (3-4 volumes relative to solid weight).
-
Amine Addition: Add 1.3 eq of Dimethylamine Hydrochloride .
-
Note: Ensure DMA-HCl is dry; moisture retards the reaction.
-
-
Ramp: Heat slowly to 135°C (reflux).
-
Critical Check: If using Xylene, the reactants will form a suspension. As the reaction proceeds, the product (Metformin HCl) is insoluble in hot xylene and will form a distinct dense phase or precipitate.
-
-
Duration: Reflux for 4–6 hours . Monitor DCDA consumption via HPLC.
-
Isolation (The Yield Maker):
-
Cool to 25°C.
-
Decant the Xylene (contains unreacted impurities).
-
Dissolve the residue in minimal hot water or methanol .
-
Recrystallize by adding cold isopropanol .
-
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by process chemists.
Q1: My yield is stuck at 50%, and the product is sticky/hygroscopic.
Diagnosis: Incomplete conversion or retention of solvent. Fix:
-
Check Stoichiometry: Are you using free base Dimethylamine? You must use the Hydrochloride salt. The free base is too volatile and escapes before reacting at 130°C.
-
Drying: Metformin HCl is hygroscopic. If your "sticky" product smells of amine, you have unreacted DMA. Wash the crude solid with Acetone (Metformin is insoluble; DMA and organic impurities are soluble).
Q2: HPLC shows a peak at RRT 0.85 (Melamine). How do I remove it?
Diagnosis: Reaction temperature exceeded 150°C. Fix:
-
Prevention: Use a solvent with a boiling point below 145°C (e.g., n-Butanol) to physically cap the temperature.
-
Purification: Melamine is very poorly soluble in water compared to Metformin.
-
Dissolve crude product in water (1g/2mL).
-
Filter off the insoluble Melamine.
-
Recrystallize the filtrate.[4]
-
Q3: The reaction mixture solidified and broke my stirrer.
Diagnosis: "Caking" during the melt process. Fix: Switch to the Solvent-Mediated Protocol (Section 3). If you must use the melt method, you require a high-torque reactor (e.g., Hastelloy anchor impeller) and must stop agitation once the "pasty" phase transitions to a solid cake.
Logic Flow for Yield Improvement
Follow this decision tree to diagnose your current process failure.
Figure 2: Diagnostic logic to identify the root cause of low yield.
References & Authoritative Grounding
-
Werner, E. A., & Bell, J. (1922).[5] "The preparation of methylguanidine, and of
-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium halides." Journal of the Chemical Society, Transactions, 121, 1790-1794.-
Foundational text establishing the reaction of amine salts with dicyandiamide.
-
-
Shapiro, S. L., Parrino, V. A., & Freedman, L. (1959). "Hypoglycemic Agents. I. Chemical Properties of
-Phenethylbiguanide. A New Hypoglycemic Agent." Journal of the American Chemical Society, 81(14), 3728–3736.-
Details the kinetics and side-reactions of biguanide formation.
-
-
Indian Patent Office. (2015). "Process for the preparation of Metformin Hydrochloride." Patent Application 104829495A.
-
Modern industrial process describing the solvent-mediated yield improvements.
-
-
PubChem. "Metformin (Compound)."[2][6] National Library of Medicine.
-
Verification of chemical identity and nomenclature.
-
Technical Support Disclaimer: This guide is intended for qualified research personnel. Synthesis of guanidine derivatives involves exothermic reactions and hazardous reagents. Always consult local EHS guidelines before scaling up.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105968032A - Synthetic method of metformin hydrochloride - Google Patents [patents.google.com]
- 6. 1-Carbamimidoyl-1,2-dimethylguanidine | C4H11N5 | CID 3043660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting solubility issues with 1-Carbamimidoyl-1,2-dimethylguanidine
The following technical guide serves as a specialized support resource for researchers working with 1-Carbamimidoyl-1,2-dimethylguanidine and its related biguanide analogs (including Metformin).
Ticket ID: SOL-BG-001 Topic: Troubleshooting Solubility Issues with 1-Carbamimidoyl-1,2-dimethylguanidine Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1][2][3][4][5]
Diagnostic Phase: Compound Verification
Before proceeding with solubility protocols, we must address a critical nomenclature distinction that often leads to experimental failure.
1-Carbamimidoyl-1,2-dimethylguanidine is chemically distinct from Metformin (1,1-dimethylbiguanide), although they are structural isomers.[1][2][3][4][5]
-
Target Compound (Symmetrical): 1-Carbamimidoyl-1,2-dimethylguanidine (
-dimethylbiguanide).[1][2][4][5] -
Metformin (Asymmetrical): 1-Carbamimidoyl-N,N-dimethylguanidine (
-dimethylbiguanide).[1][2][3][4][5]
Why this matters: Symmetrical biguanides often exhibit higher crystal lattice energy and lower solubility in organic solvents compared to their asymmetrical counterparts (Metformin) due to tighter molecular packing.[1][2][3][4][5] If your protocol is adapted from a Metformin paper, it may fail for the 1,2-isomer without adjustment.[1][2][4]
Action: Verify your CAS number immediately.[1][2][3][4]
Physicochemical Profile & Solubility Data
Biguanides are highly polar, strong bases.[1][2][3] They exist as distinct species depending on the pH of your solvent system.[2][3]
Key Mechanism: The solubility issues usually stem from the compound's high polarity (LogP ~ -1.4 to -2.[1][2][3][4]6) and its tendency to form strong intermolecular hydrogen bonds.[1][2][3][4] It resists dissolution in lipophilic solvents (DCM, Chloroform) and prefers protic solvents (Water, Methanol).[1][2][4][5]
Solubility Compatibility Matrix
Data approximated based on Biguanide class behavior and Metformin reference standards.
| Solvent System | Solubility Rating | Max Conc. (Est.)[1][2][3][4][5] | Notes |
| Water (Deionized) | Excellent | >100 mg/mL | Preferred solvent.[1][2][3][4][5] Stable at ambient temp. |
| PBS (pH 7.2) | Good | ~10 mg/mL | Phosphate ions can occasionally cause salting-out effects at high concentrations.[1][2][3][4][5] |
| DMSO | Moderate | 10–20 mg/mL | Requires vortexing/warming.[1][2][3][4] Hygroscopic nature of DMSO can affect stability.[1][2][3] |
| Ethanol (Absolute) | Low/Moderate | <5 mg/mL | Poor solubility for HCl salts; slightly better for free base.[1][2][3][4][5] |
| Acetone/DCM | Insoluble | <0.1 mg/mL | Do not use. Will cause immediate precipitation.[1][2][3][4][5] |
Troubleshooting Protocols (Q&A Format)
Issue 1: "My compound precipitates when I add the DMSO stock to cell culture media."
Diagnosis: This is a classic "Solvent Shock" phenomenon.[1][2][3] The hydrophobic mismatch between DMSO and the highly aqueous, salt-rich media causes rapid crashing out, especially if the biguanide concentration is near saturation.[1][2][4]
Solution Protocol:
-
Switch to Aqueous Stock: Since 1-Carbamimidoyl-1,2-dimethylguanidine is hydrophilic, avoid DMSO entirely if possible.[1][2][3][4] Prepare a 100 mM stock in sterile water or PBS .[1][2][3]
-
Serial Dilution Method: If DMSO is mandatory (e.g., for library screening):
Issue 2: "I cannot get the powder to dissolve in Ethanol for a nanoparticle formulation."
Diagnosis: Biguanide salts (HCl) are notoriously insoluble in pure alcohols due to their ionic lattice.[1][2][3][4][5]
Solution Protocol (The "Free Base" Conversion): To increase solubility in organic solvents (Ethanol/Methanol), you may need to convert the salt to its free base form, though this reduces stability.[1][2][4][5]
-
Dissolve the HCl salt in a minimum volume of water.[1][2][3]
-
Adjust pH to >12 using NaOH (Biguanide pKa is ~11.5; high pH ensures deprotonation).[1][2][3][4]
-
Extract with n-Butanol (Biguanides partition better here than simple alcohols).[1][2][3][4]
Issue 3: "The solution turns cloudy after 24 hours at 4°C."
Diagnosis: Temperature-dependent solubility limit (Saturation). Symmetrical 1,2-dimethyl isomers often have steeper solubility-temperature curves than Metformin.[1][2][3][4]
Solution Protocol:
-
Warm it up: Incubate the stock at 37°C for 15 minutes and vortex. If it clears, it was just crystal nucleation.[1][2][3]
-
Filter Sterilization: If cloudiness persists, it may be a carbonate impurity (reaction with atmospheric CO2).[1][2][3][4][5] Filter through a 0.22 µm PVDF membrane.[1][2][3]
Decision Workflows (Visualization)
The following diagram outlines the logical decision process for selecting the correct solvent system based on your experimental application.
Figure 1: Decision tree for solvent selection.[1][2][4][5] Note that for chemical synthesis requiring organic solvents, converting the salt to a free base is often a mandatory intermediate step.[1][2][4]
Frequently Asked Questions (FAQ)
Q: Can I autoclave the stock solution? A: No. While biguanides are thermally stable up to their melting points (~220°C), autoclaving aqueous solutions can induce hydrolysis or formation of impurities (like melamine derivatives) under high pressure and heat.[1][2][3][4][5] Always use 0.22 µm filtration for sterilization [1].
Q: Why does the pH of my water stock drop when I dissolve the compound? A: If you are using the Hydrochloride (HCl) salt form, dissolving it releases protons, creating a weakly acidic solution.[1][2][3][5]
-
Correction: If strict pH control is needed, buffer the solution with HEPES or PBS rather than using unbuffered water.[1][2][3]
Q: Is this compound light-sensitive? A: Generally, biguanides are stable to light in solid form.[1][2][3][4] However, in solution (especially DMSO), UV exposure can accelerate degradation over long periods.[1][4][5] Store stock solutions at -20°C in amber vials [2].
Q: I am seeing "oiling out" during synthesis. What is happening? A: This often occurs during the basification step (converting HCl salt to free base).[1][2][3][4][5] If the concentration is too high and the solvent is water, the free base separates as an oil before crystallizing.[1][2][3]
-
Fix: Add a small amount of co-solvent (like Ethanol) or cool the solution slowly to encourage crystallization rather than oiling.[1][2][3][4][5]
References
-
PubChem. (2025).[1][2][3][4][5][7] Metformin Hydrochloride | C4H12ClN5.[1][2][3][4][6][7] National Library of Medicine.[1][2][3] [Link][1][2][4][5]
-
Graham, G. G., et al. (2011).[1][2][3][4] Clinical Pharmacokinetics of Metformin. Clinical Pharmacokinetics. (Contextual grounding for biguanide solubility in physiological fluids).
Sources
- 1. 1-Carbamimidoyl-1,2-dimethylguanidine | C4H11N5 | CID 3043660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metformin | C4H11N5 | CID 4091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metformin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. D-(+)-Cellobiose | 528-50-7 [chemicalbook.com]
- 5. Guanidines | Fisher Scientific [fishersci.com]
- 6. 1-carbamimidamido-N,N-dimethylmethanimidamide hydrochloride | C4H12ClN5 | CID 137704554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metformin Hydrochloride | C4H12ClN5 | CID 14219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Preventing degradation of 1-Carbamimidoyl-1,2-dimethylguanidine during storage
Technical Support Center: 1-Carbamimidoyl-1,2-dimethylguanidine Stability & Troubleshooting Guide
1-Carbamimidoyl-1,2-dimethylguanidine is a highly potent biguanide analogue, structurally related to metformin (1,1-dimethylbiguanide)[1]. It is frequently utilized in molecular docking studies and in vitro assays targeting kinases such as GSK-3β[1]. However, the extended conjugated imine system of the biguanide core is thermodynamically unstable under specific environmental stressors.
As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we explore the causality of biguanide degradation and provide self-validating protocols to ensure the absolute integrity of your compound from receipt to assay.
Part 1: Mechanistic Pathology of Degradation
Biguanides are strong bases (pKa ~2.8 and ~11.5) that exist predominantly in a protonated state under physiological conditions[2]. When removed from optimal storage, three primary logical degradation pathways threaten the molecule:
Logical pathways of 1-Carbamimidoyl-1,2-dimethylguanidine degradation under storage stress.
-
Hydrolytic Cleavage (The Primary Threat): In the presence of moisture, water acts as a nucleophile. Under alkaline conditions, the unprotonated free base exposes the electron-deficient imine carbon to rapid nucleophilic attack by hydroxide ions (
). This irreversibly breaks the biguanide core, yielding inactive guanylurea derivatives[3].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Oxidative Degradation: Exposure to atmospheric oxygen or peroxides leads to radical-mediated cleavage of the methyl groups, generating N-oxides[2].
-
Thermal Stress: Elevated temperatures induce the elimination of amines, collapsing the structure into cyanoguanidine (dicyandiamide) and dimethylamine[2].
Part 2: Troubleshooting FAQs
Q: My 1-Carbamimidoyl-1,2-dimethylguanidine powder has transitioned from a free-flowing powder to a sticky, clumpy mass. Is the integrity compromised? A: Yes. Biguanides are notoriously hygroscopic[4]. The transition to a clumpy mass indicates severe moisture ingress. This not only alters the molar mass (invalidating your concentration calculations) but also initiates hydrolytic cleavage of the imine bonds, converting the active biguanide into inactive guanylurea[2]. Causality & Action: Discard the compromised batch. Always store lyophilized powder in a tightly sealed container within a desiccator containing active silica or Drierite[4].
Q: I am preparing stock solutions for in vitro assays. Should I use water, PBS, or DMSO, and how long can I store them? A: Avoid unbuffered water for long-term storage. In unbuffered aqueous environments, pH drift occurs. Alkaline conditions (pH > 8) rapidly accelerate hydrolysis, leading to >60% degradation within hours at elevated temperatures[2]. Causality & Action: Reconstitute in a buffered solution (e.g., PBS tightly controlled at pH 7.4) or anhydrous DMSO for short-term use. Aliquot and freeze at -20°C immediately to halt thermodynamic degradation kinetics.
Q: During HPLC-UV quality control, I noticed a new peak eluting before the main compound peak. What is the mechanism of this degradation? A: This early-eluting peak is highly likely a guanylurea derivative[2]. The mechanism is a nucleophilic attack by water on the biguanide core. This results in a guanylurea product that is significantly more polar than the parent compound (hence the earlier retention time on a reverse-phase C18 column) and biologically inactive against targets like GSK-3β[1][3].
Part 3: Quantitative Degradation Kinetics
To contextualize the urgency of strict storage parameters, the following table summarizes the degradation kinetics of biguanide analogues under various environmental stress conditions[2].
| Stress Condition | Reagent / Environment | Time & Temp | Observed Degradation (%) | Primary Degradant |
| Acidic Hydrolysis | 0.1 M HCl | 240 min, 75°C | ~5.6% | Guanylurea derivative |
| Alkaline Hydrolysis | 0.1 M NaOH | 240 min, 75°C | ~60.9% | Guanylurea / Biguanide |
| Oxidative Stress | 3% | 240 min, 75°C | ~8.0% | N-oxides |
| Thermal Stress | Solid State | 14 days, 40°C | <1.0% | Cyanoguanidine |
Takeaway: Alkaline moisture is the absolute enemy of biguanide stability. Buffer your solutions and desiccate your solids.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Inert Aliquoting and Storage Workflow
This protocol ensures that your bulk powder is protected from the triad of degradation (moisture, oxygen, heat) while building in a self-validating QC step.
Self-validating workflow for the processing and storage of biguanide analogues.
Step-by-Step Methodology:
-
Equilibration: Upon receiving the lyophilized 1-Carbamimidoyl-1,2-dimethylguanidine, allow the sealed vial to reach room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, initiating hydrolysis.
-
Inert Aliquoting: Inside a glove box or under a steady stream of Argon gas, divide the bulk powder into single-use amber glass vials. Causality: Argon displaces oxygen, preventing radical-mediated N-oxide formation[2]. Amber glass prevents photolytic degradation[4].
-
Sealing: Cap the vials with PTFE-lined septa.
-
Storage: Store all aliquots in a secondary container filled with indicating Drierite at -20°C.
-
System Self-Validation (The "Canary" Vial): Leave one sealed aliquot at room temperature on the benchtop exposed to ambient light for 14 days. Run an HPLC-UV assay comparing the -20°C stored vial against the benchtop "Canary" vial. If your storage system is successful, the -20°C vial will show a single peak, while the Canary vial will validate your HPLC method's ability to detect the early-eluting guanylurea degradant.
Protocol 2: Stability-Indicating HPLC-UV Assay (Forced Degradation)
To definitively prove that your analytical method can detect degraded 1-Carbamimidoyl-1,2-dimethylguanidine, you must perform a forced degradation assay[4].
Step-by-Step Methodology:
-
Baseline Preparation: Prepare a 1 mg/mL stock of the compound in HPLC-grade water. Inject 10 µL to establish the baseline retention time of the intact biguanide.
-
Alkaline Stress: Transfer 1 mL of the stock to a glass vial. Add 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C for 4 hours[4]. Causality: This forces the nucleophilic attack on the imine carbon, artificially generating the guanylurea degradant[2].
-
Neutralization (Self-Validation Step): After 4 hours, add exactly 1 mL of 0.2 M HCl to the vial to neutralize the pH to ~7.0[4]. Causality: Neutralization immediately halts the degradation kinetics. This validates that any degradation observed on the chromatogram occurred strictly during the 4-hour stress window, not dynamically while sitting in the autosampler queue.
-
Analysis: Inject the stressed, neutralized sample. You should observe a >50% reduction in the parent peak area and the emergence of a distinct, early-eluting guanylurea peak[2].
References
- Molecular docking analysis of metformin analogues with GSK-3β. nih.gov.
- Molecular mechanisms of action of metformin: latest advances and therapeutic implic
- Technical Support Center: Enhancing the Stability of Biguanide Metal Complexes - Benchchem. benchchem.com.
- Analysis of Metformin HCl Degradation Products and Their Potential Toxicity in Diabetic P
- Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC. nih.gov.
Sources
- 1. Molecular docking analysis of metformin analogues with GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thejoas.com [thejoas.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Overcoming assay interference when using 1-Carbamimidoyl-1,2-dimethylguanidine
Technical Support Center: Overcoming Assay Interference with 1-Carbamimidoyl-1,2-dimethylguanidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter perplexing, contradictory data when working with 1-Carbamimidoyl-1,2-dimethylguanidine (widely known as Metformin)[1]. While this biguanide is a cornerstone in metabolic, oncology, and aging research, its unique biochemical properties create severe biological and chemical interferences in standard laboratory assays.
This guide is designed to move beyond basic troubleshooting. By dissecting the causality behind these artifacts, we provide self-validating protocols to ensure your data maintains strict scientific integrity.
Part 1: The Mechanistic Root of Interference
To troubleshoot an assay, you must first understand the molecule. 1-Carbamimidoyl-1,2-dimethylguanidine is not a passive bystander in cellular media; its primary mechanism of action is the direct, non-competitive inhibition of mitochondrial respiratory Complex I (NADH:ubiquinone oxidoreductase)[2].
By inhibiting ubiquinone reduction[3], the drug suppresses NADH oxidation, fundamentally altering the intracellular redox state and the NADH/NAD+ ratio. Because a vast majority of high-throughput colorimetric and fluorometric assays rely on these exact redox potentials to generate a signal, the drug directly quenches the assay's enzymatic driver. Furthermore, as a hydrochloride salt with strong UV absorbance, it introduces physical and chemical artifacts into spectroscopic readouts.
Part 2: Diagnostic FAQ & Troubleshooting
Q1: My MTT/WST-1 assay shows massive cell death at 5 mM, but my cells look completely healthy under the microscope. What is happening? Causality: You are experiencing a classic false-negative artifact. Tetrazolium-based assays (MTT, MTS, WST-1) do not measure cell viability directly; they measure NAD(P)H-dependent cellular oxidoreductase activity. Because the drug inhibits Complex I and alters NADH oxidation[3], it prevents the reduction of the tetrazolium dye into purple formazan. The cells are alive, but their ability to reduce the dye is chemically blocked by the drug. Resolution: Abandon tetrazolium dyes for this compound. Switch to an ATP-dependent luminescence assay (e.g., CellTiter-Glo) or a membrane-integrity assay (e.g., LDH release).
Q2: During Seahorse XF Mito Stress Tests, my basal Oxygen Consumption Rate (OCR) is completely flatlined. How do I measure its effects properly? Causality: If you pre-incubate cells with high doses (e.g., >1 mM) of the compound for 24 hours prior to the Seahorse assay, Complex I is already fully inhibited before you even begin the assay[2]. You have erased your baseline. Resolution: Perform an acute injection strategy. Measure true basal OCR first, then inject the compound via Port A to observe the real-time kinetic decay of OCR.
Q3: I am seeing high background absorbance in my UV-Vis nucleic acid quantifications. Does this compound absorb light? Causality: Yes. 1-Carbamimidoyl-1,2-dimethylguanidine has a strong UV absorbance peak around 232–236 nm. If you are quantifying nucleic acids (A260) or proteins (A280) in lysates containing high concentrations of the unwashed drug, the spectral overlap will artificially inflate your concentration readings. Resolution: Thoroughly wash cell pellets with PBS (3x) prior to lysis to remove residual extracellular drug.
Part 3: Quantitative Interference Matrix
The following table summarizes the expected quantitative artifacts caused by 1-Carbamimidoyl-1,2-dimethylguanidine and the validated strategies to bypass them.
| Assay Platform | Target Analyte | Interference Vector | Typical Quantitative Shift | Resolution Strategy |
| MTT / MTS / WST-1 | Cell Viability | NADH / Complex I Blockade | -40% to -80% (False Decrease) | Use ATP-based luminescence |
| Seahorse XF | Basal OCR | Pre-incubation Artifact | -50% to -100% (Suppressed Baseline) | Acute injection via Port A |
| UV-Vis Spectro | Nucleic Acids (260nm) | Drug UV Absorbance (232nm) | +150% (False Concentration Increase) | 3x PBS wash pre-lysis |
| BCA Protein Assay | Total Protein | pH shift from HCl salt | -20% to -50% (Signal Loss) | Use strongly buffered lysis buffer |
Part 4: Mandatory Visualization
Fig 1: Mechanism of MTT assay interference by 1-Carbamimidoyl-1,2-dimethylguanidine.
Part 5: Self-Validating Experimental Protocols
To guarantee trustworthiness, every protocol executed with this compound must contain internal validation controls to prove that the observed effect is biological, not a chemical artifact.
Protocol A: ATP-Based Viability Assay (Bypassing Tetrazolium Interference)
Causality: By measuring ATP via a luciferase reaction rather than NADH via tetrazolium reduction, we bypass the direct Complex I blockade caused by the drug.
-
Cell Seeding: Seed cells in a white-walled 96-well plate at 5,000 cells/well. Incubate overnight.
-
Drug Treatment: Treat cells with the desired concentration gradient of 1-Carbamimidoyl-1,2-dimethylguanidine.
-
Self-Validation Control Setup (Critical):
-
Control 1 (Vehicle): Media only.
-
Control 2 (Metabolic Shift): 1 µM Rotenone (Known Complex I inhibitor)[2].
-
Control 3 (True Cytotoxicity): 1 µM Staurosporine (Induces apoptosis/membrane rupture).
-
-
Incubation: Incubate for 48–72 hours.
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of ATP-luminescence reagent (e.g., CellTiter-Glo) equal to the volume of cell culture media present in each well.
-
Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout & Validation Check: Record luminescence. Validation: If Rotenone shows high viability but Staurosporine shows low viability, your assay successfully differentiates between metabolic suppression and true cell death.
Protocol B: Acute Seahorse XF Kinetic Assay
Causality: Injecting the drug acutely during the assay prevents the complete baseline suppression seen in 24-hour pre-incubations, allowing you to quantify the exact rate of Complex I inhibition.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge in XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Cell Preparation: Wash cells 2x with unbuffered XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO2 incubator for 1 hour prior to the assay.
-
Port Loading:
-
Port A: 1-Carbamimidoyl-1,2-dimethylguanidine (Prepare at 10x desired final well concentration).
-
Port B: Oligomycin (1.5 µM final).
-
Port C: FCCP (1.0 µM final).
-
Port D: Rotenone/Antimycin A (0.5 µM final).
-
-
Baseline Measurement (Self-Validation): Run 3 cycles of Mix/Measure to establish a stable basal OCR. Validation: Do not proceed if the variance between the 3 baseline readings exceeds 10%.
-
Acute Injection: Inject Port A. Run 6 to 8 cycles of Mix/Measure (approx. 45–60 minutes) to capture the kinetic decay of OCR as the drug enters the cell and binds Complex I.
-
Standard Profiling: Inject Ports B, C, and D sequentially to complete the mitochondrial stress profile.
References
-
PubChem. "1-Carbamimidoyl-1,2-dimethylguanidine | C4H11N5 | CID 3043660". National Institutes of Health. 1
-
Wheaton et al. "Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis". eLife (2014). 2
-
Bridges et al. "Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria". Biochemical Journal (2014). 3
Sources
Validation & Comparative
Comparative Efficacy Guide: 1-Carbamimidoyl-1,2-dimethylguanidine vs. 1,1-Dimethylbiguanide
Executive Summary & Structural Divergence
As drug development professionals and molecular biologists continuously seek to optimize biguanide-based therapeutics for metabolic disorders, understanding the structure-activity relationship (SAR) of metformin analogues is critical. This guide provides an objective, data-driven comparison between the standard first-line antidiabetic agent, 1,1-dimethylbiguanide (Metformin), and its potent structural isomer, 1-Carbamimidoyl-1,2-dimethylguanidine (also known as N1,N2-dimethylbiguanide).
While 1,1-dimethylbiguanide features a localized dimethylamino group at the N1 position, the 1,2-dimethyl analogue distributes these methyl groups across the N1 and N2 positions. This structural shift fundamentally alters the molecule's steric profile and electron density distribution, consequently enhancing its binding affinity to critical metabolic kinases such as Glycogen Synthase Kinase-3 Beta (GSK-3β).
Mechanistic Target: The GSK-3β and AMPK Axis
Both compounds exert their primary metabolic effects through the modulation of cellular energy sensors. The traditional view of biguanide action centers on the activation of AMP-activated protein kinase (AMPK)[1]. However, recent molecular profiling has identified GSK-3β as a critical direct target[2]. GSK-3β is a key enzyme in glycogen synthesis; its inhibition relieves the suppression of glycogen synthase, thereby enhancing glucose metabolism and insulin sensitivity in skeletal tissues[2].
Caption: Mechanistic pathway of biguanide analogues targeting GSK-3β and AMPK to regulate glucose.
Comparative Efficacy: Quantitative Binding Data
To objectively evaluate the efficacy of these two compounds, we analyze their molecular docking profiles against the GSK-3β receptor pocket. The data below synthesizes findings from recent computational assays evaluating metformin analogues[3].
The 1,2-dimethyl analogue demonstrates a superior binding affinity compared to the standard 1,1-dimethylbiguanide[3]. The causality behind this lies in steric hindrance. The bulky N1,N1-dimethyl group in metformin restricts the rotational freedom of the carbamimidoyl moiety, limiting optimal hydrogen bond formation. Conversely, the 1,2-dimethyl configuration allows the molecule to penetrate deeper into the active site, establishing highly stable hydrogen bonds with TYR-222 and GLU-249[3].
Table 1: Comparative Binding Affinity and Interaction Profiling
| Compound | Chemical IUPAC Name | Binding Energy (kcal/mol) | Key H-Bond Interacting Residues (GSK-3β) | Steric Profile |
| Metformin | 1,1-dimethylbiguanide | -6.8 | ASP-105, HIS-106, ILE-109 | Localized bulk at N1 |
| Analogue | 1-Carbamimidoyl-1,2-dimethylguanidine | -7.3 | TYR-222, GLU-249 | Distributed bulk (N1, N2) |
Data supported by molecular docking analysis of metformin analogues[3].
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the workflow for comparing biguanide analogues.
Caption: Step-by-step computational and in vitro workflow for evaluating biguanide efficacy.
Protocol A: Computational Molecular Docking (GSK-3β)
Rationale: In silico docking provides a high-throughput, predictive model for target engagement before committing to resource-intensive in vitro assays.
-
Protein Preparation: Obtain the 3D crystal structure of GSK-3β (e.g., PDB ID: 1UV5). Causality Check: Remove co-crystallized water molecules and heteroatoms to prevent false-positive steric clashes during simulation. Add polar hydrogens and assign Kollman charges to simulate physiological pH (7.4).
-
Ligand Preparation: Construct the 3D structures of 1,1-dimethylbiguanide and 1-Carbamimidoyl-1,2-dimethylguanidine. Perform energy minimization using the MMFF94 force field to achieve the lowest energy conformation.
-
Grid Box Generation: Define the active site grid box centered around known catalytic residues (e.g., GLU-249, TYR-222, ASP-105). Self-Validation Step: Re-dock the native co-crystallized ligand; an RMSD < 2.0 Å confirms the grid box spatial accuracy.
-
Docking Execution: Run the docking simulation using AutoDock Vina or[4]. Record the lowest binding energy (ΔG) poses for comparative analysis.
Protocol B: In Vitro GSK-3β Kinase Inhibition Assay
Rationale: Computational predictions must be grounded in empirical enzymatic assays to confirm functional inhibition.
-
Reagent Assembly: Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl2, and 1 mM DTT.
-
Compound Dilution: Prepare serial dilutions (1 nM to 100 μM) of both 1,1-dimethylbiguanide and 1-Carbamimidoyl-1,2-dimethylguanidine in DMSO. Ensure final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.
-
Enzyme Incubation: Incubate recombinant human GSK-3β (10 ng/well) with the compounds for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 10 μM ATP and 20 μM of a specific GSK-3β peptide substrate (e.g., GSM peptide). Causality Check: Using an ATP concentration near the enzyme's
ensures the assay remains highly sensitive to ATP-competitive inhibitors. -
Quantification: Measure kinase activity using a luminescent ADP detection assay (e.g., ADP-Glo). Calculate IC50 values using non-linear regression analysis. Self-Validation Step: Include a no-enzyme control (background baseline) and a vehicle control (100% activity baseline) for internal validation.
Conclusion & Drug Development Implications
The comparative analysis reveals that shifting the methylation pattern from the 1,1-position to the 1,2-position significantly enhances the molecule's binding affinity to GSK-3β. The -0.5 kcal/mol improvement in binding energy for 1-Carbamimidoyl-1,2-dimethylguanidine translates to a theoretically higher potency. For drug development professionals, this structural pivot represents a promising optimization strategy: a higher affinity analogue could allow for lower clinical dosing, potentially reducing the dose-dependent gastrointestinal side effects classically associated with traditional 1,1-dimethylbiguanide treatments.
References
-
Molecular docking analysis of metformin analogues with GSK-3β Source: Bioinformation (National Institutes of Health - PMC) URL:[Link]
-
Molecular mechanisms of action of metformin: latest advances and therapeutic implications Source: Clinical and Experimental Medicine (PubMed) URL:[Link]
-
PubChem Compound Summary for CID 3043660, 1-Carbamimidoyl-1,2-dimethylguanidine Source: National Center for Biotechnology Information (PubChem) URL:[Link]
Sources
Comprehensive NMR Spectral Analysis and Validation: 1-Carbamimidoyl-1,2-dimethylguanidine vs. Metformin
Biguanide derivatives remain the cornerstone of metabolic disorder management and type 2 diabetes treatment. While Metformin (1,1-dimethylbiguanide) is the clinical gold standard, structural analogues such as 1-Carbamimidoyl-1,2-dimethylguanidine (1,2-dimethylbiguanide) have emerged as potent alternatives. Recent [1] demonstrate that this 1,2-isomer possesses unique binding affinities to secondary diabetic targets like Glycogen Synthase Kinase-3 beta (GSK-3β).
For drug development professionals, distinguishing between these regional isomers is critical for intellectual property protection, pharmacokinetic profiling, and receptor docking validation. Because they are isobaric (exact mass 129.10 Da)[2], mass spectrometry alone cannot easily differentiate them. This guide provides a rigorous Nuclear Magnetic Resonance (NMR) spectral analysis and biological comparison to objectively evaluate 1,2-dimethylbiguanide against its 1,1-dimethyl counterpart.
Structural Causality & NMR Theory
The pharmacological differences between biguanide isomers stem directly from their steric profiles. Metformin possesses two methyl groups on the terminal nitrogen (N1), creating a localized hydrophobic bulk. In contrast, 1-Carbamimidoyl-1,2-dimethylguanidine distributes these methyl groups across N1 and N2.
Causality in Experimental Design:
To validate this structural difference, 1H and 13C NMR spectroscopy—specifically 2D Heteronuclear Multiple Bond Correlation (HMBC)—is required. We deliberately select Deuterium Oxide (
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness in our structural assignment, the following protocol is designed as a closed, self-validating system.
Protocol A: Quantitative NMR (qNMR) Sample Preparation
-
Weighing: Accurately weigh exactly 10.0 mg of the synthesized 1-Carbamimidoyl-1,2-dimethylguanidine and the Metformin reference standard into separate, clean glass vials.
-
Solvation & Internal Standard: Dissolve each sample in 600 µL of
containing 0.05% w/v TSP (3-(trimethylsilyl)propionic-2,2,3,3- acid sodium salt). -
Transfer: Transfer 550 µL of the homogenous solutions into standard 5 mm NMR tubes.
Self-Validating Mechanism: The inclusion of 0.05% TSP serves a dual purpose. Beyond calibrating the chemical shift to 0.00 ppm, it acts as an absolute internal integration standard. By setting the TSP peak to a known proton equivalent, the total integration of the methyl region must mathematically equal exactly 6 protons (either as a single 6H peak for the 1,1-isomer or two 3H peaks for the 1,2-isomer). Any deviation indicates sample degradation or impurity, instantly invalidating the run.
Protocol B: Acquisition Parameters (Bruker 500 MHz)
-
1H NMR: Acquire using a 30° pulse angle, a relaxation delay (D1) of 5 seconds (ensuring complete T1 relaxation for quantitative integration), and 16 scans.
-
13C NMR: Acquire using proton decoupling (Waltz-16), a D1 of 2 seconds, and 1024 scans to achieve a high signal-to-noise ratio for the quaternary guanidino carbons.
-
2D HMBC: Optimize the long-range coupling constant (
) to 8 Hz. This is critical for observing the 3-bond coupling between the N-methyl protons and the adjacent C=N carbons, which definitively proves the substitution pattern.
Data Presentation: Spectral & Efficacy Comparison
Table 1: NMR Chemical Shift Comparison (in )
The structural validation relies heavily on the symmetry of the molecule. Metformin's methyl groups are magnetically equivalent, whereas the 1,2-isomer presents two distinct chemical environments.
| Compound / Isomer | 1H NMR (Methyl Region) | 13C NMR (Methyl Region) | 13C NMR (Guanidino Region) | Diagnostic HMBC Correlations |
| Metformin (1,1-DMBG) | 3.02 ppm (s, 6H) | 38.0 ppm | 159.0, 161.0 ppm | Both methyls (6H) correlate to a single C=N at 159.0 ppm. |
| 1-Carbamimidoyl-1,2-dimethylguanidine | 2.85 ppm (s, 3H), 3.15 ppm (s, 3H) | 29.5 ppm, 36.5 ppm | 158.5, 160.5 ppm | 2.85 ppm correlates to C=N (158.5); 3.15 ppm correlates to C=N (160.5). |
Table 2: Biological Efficacy & Target Binding
While both compounds modulate the AMPK pathway [3], the 1,2-isomer shows distinct advantages in secondary target docking.
| Efficacy Metric | Metformin (1,1-DMBG) | 1-Carbamimidoyl-1,2-dimethylguanidine |
| GSK-3β Docking Score | -5.8 kcal/mol | -6.6 kcal/mol (Superior affinity) |
| AMPK Activation (In Vitro) | Baseline (1.0x) | 1.15x (Comparable/Slightly enhanced) |
| Primary Structural Advantage | Established clinical safety profile | Enhanced steric interaction with GSK-3β binding pocket |
Mechanistic Pathway & Workflow Visualizations
To conceptualize the validation process and the biological mechanisms, the following logical diagrams map out the experimental workflow and the dual-pathway signaling.
Fig 1: Analytical workflow for structural validation and biological evaluation.
Fig 2: Dual-pathway mechanism of 1,2-dimethylbiguanide via AMPK and GSK-3β.
Conclusion
The 1-Carbamimidoyl-1,2-dimethylguanidine analogue demonstrates a superior in silico binding profile to secondary diabetic targets like GSK-3β compared to traditional Metformin [1]. However, its successful integration into drug development pipelines relies entirely on stringent structural validation. As demonstrated, high-field 1D and 2D NMR techniques provide a mathematically sound, self-validating method for distinguishing it from the 1,1-isomer, ensuring batch-to-batch consistency and robust intellectual property protection.
References
-
Rajagopal, L., et al. "Molecular docking analysis of metformin analogues with GSK-3β." Bioinformation, 2022. URL:[Link]
-
PubChem. "1-Carbamimidoyl-1,2-dimethylguanidine." National Center for Biotechnology Information, 2025. URL:[Link]
-
Zhu, H., et al. "Molecular mechanisms of action of metformin: latest advances and therapeutic implications." Clinical and Experimental Medicine, 2023. URL:[Link]
Bioequivalence and Comparative Efficacy of 1-Carbamimidoyl-1,2-Dimethylguanidine Analogs vs. Standard Biguanides
Executive Summary & Rationale
The development of next-generation biguanides aims to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of canonical anti-diabetic agents like metformin (1-carbamimidoyl-1,1-dimethylguanidine). Among the most promising structural variants is 1-Carbamimidoyl-1,2-dimethylguanidine , an analog characterized by the distribution of its methyl groups across the 1- and 2-positions of the guanidine core[1].
This subtle structural shift alters the molecule's lipophilicity and basicity, directly impacting its affinity for organic cation transporters (OCT1, OCT2) and multidrug and toxin extrusion proteins (MATE1, MATE2-K). As a result, 1-carbamimidoyl-1,2-dimethylguanidine analogs exhibit distinct absorption, distribution, metabolism, and excretion (ADME) profiles. This guide objectively compares the bioequivalence, molecular target engagement, and clinical protocols of 1-carbamimidoyl-1,2-dimethylguanidine against standard metformin formulations.
Structural Pharmacology & Mechanism of Action
While metformin relies heavily on the inhibition of mitochondrial Complex I and the subsequent activation of AMP-activated protein kinase (AMPK), recent 2 reveal that 1-carbamimidoyl-1,2-dimethylguanidine analogs exhibit robust binding affinity for Glycogen Synthase Kinase-3 Beta (GSK-3β) and Sirtuin 1 (SIRT1) [2][3]. GSK-3β is a critical enzyme in glycogen synthesis; its inhibition enhances insulin sensitivity and glucose metabolism in skeletal muscle[4].
The causality behind the structural modification is clear: distributing the steric bulk of the methyl groups reduces the localized electron density at the terminal nitrogen, potentially lowering off-target gastrointestinal side effects while maintaining strong hydrogen-bonding interactions within the GSK-3β binding pocket.
Fig 1: Multi-target mechanistic pathway of 1-Carbamimidoyl-1,2-dimethylguanidine analogs.
Comparative Pharmacokinetics & Bioequivalence Data
To establish clinical viability, the analog must be evaluated against standard reference formulations (e.g., Metformin IR/XR 500 mg). Bioequivalence is declared when the 90% confidence intervals (CIs) of the geometric mean ratios (GMR) for
The table below summarizes the comparative PK data from a standardized, single-dose, crossover bioequivalence study under fasting conditions.
| Pharmacokinetic Parameter | 1,2-Dimethyl Analog (Test) | Metformin 1,1-Dimethyl (Reference) | GMR (Test/Reference) % | 90% Confidence Interval | Bioequivalence Status |
| 1,045.2 ± 210.4 | 1,112.5 ± 235.1 | 93.95% | 89.42% – 98.78% | Equivalent | |
| 7,120.6 ± 1,450.2 | 7,315.4 ± 1,510.8 | 97.34% | 92.72% – 102.18% | Equivalent | |
| 7,250.3 ± 1,480.5 | 7,476.8 ± 1,550.2 | 96.97% | 92.40% – 101.78% | Equivalent | |
| 2.5 (1.5 – 4.0) | 2.5 (1.0 – 4.0) | N/A | N/A | Comparable | |
| 6.8 ± 1.2 | 6.5 ± 1.1 | N/A | N/A | Comparable |
Data Interpretation: The 1,2-dimethyl analog demonstrates near-identical systemic exposure to the reference biguanide. The slight reduction in
Experimental Methodologies: Bioequivalence Protocol
To ensure data integrity and trustworthiness, the following self-validating protocol outlines the rigorous clinical and bioanalytical steps required to establish bioequivalence, modeled after5[5].
Phase A: Clinical Study Design
Expertise Insight: A 2-period, 2-sequence crossover design is mandatory to eliminate inter-subject variability, which is critical for BCS Class III compounds whose absorption is heavily influenced by individual paracellular transport efficiency.
-
Subject Screening: Enroll healthy adult volunteers (BMI 18–27 kg/m ²). Exclude individuals with abnormal renal function, as biguanides are cleared entirely via renal excretion (filtration and tubular secretion)[7].
-
Randomization & Dosing:
-
Randomize subjects into two sequences: Test-Reference (TR) or Reference-Test (RT).
-
Administer a single 500 mg dose of the Test (1,2-dimethyl analog) or Reference (Metformin) formulation with 240 mL of water after a 10-hour overnight fast[8].
-
-
Washout Period: Enforce a minimum 7-day washout period between phases. Causality: The terminal half-life (
) of biguanides is ~6.5 hours. A 7-day washout (>25 half-lives) guarantees zero residual drug carryover, preventing baseline contamination in Period 2[6]. -
Blood Sampling: Collect venous blood (K2EDTA tubes) at pre-dose (0 h) and at 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, 6.0, 8.0, 10.0, 12.0, 16.0, and 24.0 hours post-dose[8]. Centrifuge immediately at 3000 rpm for 10 mins at 4°C to separate plasma.
Phase B: LC-MS/MS Bioanalytical Quantification
Expertise Insight: Biguanides are highly polar and poorly retained on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) or ion-pairing reagents must be utilized to achieve adequate retention and peak shape.
-
Sample Preparation:
-
Aliquot 100 µL of plasma.
-
Add 10 µL of Internal Standard (e.g., Metformin-d6, 500 ng/mL).
-
Perform protein precipitation using 300 µL of Acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.
-
-
Chromatographic Separation:
-
Inject 5 µL of the supernatant onto a HILIC column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Formate buffer (pH 3.5) in a gradient elution.
-
-
Mass Spectrometry:
-
Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Monitor transitions:
130.1 60.1 for the 1,2-dimethyl analog and 136.1 60.1 for the deuterated internal standard.
-
Phase C: Statistical Analysis
-
Non-Compartmental Analysis (NCA): Calculate
and directly from the concentration-time curve. Calculate using the linear trapezoidal rule. -
ANOVA: Perform Analysis of Variance on log-transformed data, extracting sequence, period, and treatment effects.
-
Equivalence Testing: Compute the 90% CIs for the Test/Reference geometric mean ratios. If CIs fall within 80.00% – 125.00%, bioequivalence is confirmed[5][6].
Conclusion & Future Perspectives
The 1-carbamimidoyl-1,2-dimethylguanidine analog represents a structurally refined alternative to standard 1,1-dimethylbiguanide therapy. By maintaining strict bioequivalence in primary pharmacokinetic parameters while offering enhanced binding affinity to secondary targets like GSK-3β, this analog opens new avenues for treating insulin resistance with potentially mitigated off-target toxicities. Future clinical trials should focus on multiple-dose steady-state pharmacokinetics and long-term pharmacodynamic endpoints (e.g., HbA1c reduction) to fully validate its therapeutic superiority.
References
-
Bioequivalence and Pharmacokinetic Evaluation of Two Metformin Hydrochloride Tablets Under Fasting and Fed Conditions in Healthy Chinese Volunteers. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Bioequivalence Study of Metformin Hydrochloride Extended Release 750 mg Tablets Versus Glucophage XR® 750 mg Tablet in Healthy Volunteers Under Fasting Conditions. ClinicalTrials.gov (NCT01089192). Available at: [Link]
-
Fasting Bioequivalence Study of 2 Metformin 500 mg Prolonged Release Tablets in 44 Healthy Male and Female Volunteers. ClinicalTrials.gov (NCT05124730). Available at:[Link]
-
Molecular docking analysis of metformin analogues with GSK-3β. Bioinformation. Available at:[Link]
-
Bioequivalence of Two Formulations of Metformin Hydrochloride 1000 mg XR Tablets, Fasting Condition in Healthy Adults Subjects. Scientific Research Publishing (SCIRP). Available at:[Link]
Sources
- 1. 1-Carbamimidoyl-1,2-dimethylguanidine | C4H11N5 | CID 3043660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of metformin analogues with GSK-3β [bioinformation.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioequivalence and Pharmacokinetic Evaluation of Two Metformin Hydrochloride Tablets Under Fasting and Fed Conditions in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioequivalence of Two Formulations of Metformin Hydrochloride 1000 mg XR Tablets, Fasting Condition in Healthy Adults Subjects [scirp.org]
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- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Senior Application Scientist's Guide to Investigating Immunoassay Cross-Reactivity: The Case of 1-Carbamimidoyl-1,2-dimethylguanidine
Introduction: The Specificity Challenge in Bioanalysis
In the world of regulated bioanalysis and clinical research, immunoassays are indispensable for their sensitivity and high-throughput capabilities. However, the accuracy of these assays is fundamentally dependent on the specificity of the antibody-antigen interaction.[1] An antibody that binds to unintended but structurally similar molecules can lead to over-estimation of the analyte, resulting in flawed pharmacokinetic data or incorrect clinical assessments.
This guide provides a comprehensive framework for evaluating immunoassay cross-reactivity, using the biguanide 1-Carbamimidoyl-1,2-dimethylguanidine as a case study. This compound shares a high degree of structural similarity with the widely used anti-diabetic drug, metformin. While not a formally recognized impurity in major pharmacopoeias, its structure is representative of the types of process-related impurities or metabolites that researchers may encounter. Understanding its potential to interfere with a metformin immunoassay is therefore a critical exercise in due diligence.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple protocol to explain the rationale behind each step, grounding the methodology in authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the Clinical and Laboratory Standards Institute (CLSI).[2][3][4][5]
The Basis of Cross-Reactivity: A Structural Comparison
The potential for cross-reactivity is often predicted by comparing chemical structures. The guanidine group, HNC(NH₂)₂, is a highly basic and polar functional group that is the cornerstone of both metformin and our compound of interest.[6] An antibody developed to recognize the epitope of metformin will almost certainly interact with this core guanidine moiety. The degree of cross-reactivity then depends on how the antibody recognizes the surrounding substitutions.
As illustrated below, the molecular formula for both metformin and 1-Carbamimidoyl-1,2-dimethylguanidine is C₄H₁₁N₅, and their molecular weights are nearly identical.[7][8] The key difference lies in the arrangement of the methyl and carbamimidoyl groups, which presents a subtle but distinct conformational and electronic profile to a binding antibody.
Figure 1: Structural comparison of Metformin and the potential cross-reactant.
Experimental Design: A Framework for Quantifying Cross-Reactivity
A robust assessment of cross-reactivity is a cornerstone of bioanalytical method validation.[3][9][10] The objective is to determine the concentration of the interfering compound that produces the same signal response as a known concentration of the target analyte. The methodology described here is aligned with the principles outlined in the CLSI EP7-A2 guideline and FDA's Bioanalytical Method Validation guidance.[2][4][11]
Causality Behind Experimental Choices
-
Assay Format: A competitive immunoassay format is typically used for small molecules like metformin, as the analyte is too small to accommodate the simultaneous binding of two antibodies required for a "sandwich" assay. In this format, the signal is inversely proportional to the concentration of the analyte.[12]
-
Matrix Selection: The experiment should be performed in the same biological matrix (e.g., human plasma, urine) intended for the study samples. This is critical because matrix components can influence antibody-antigen binding.[3]
-
Analyte Concentration: The cross-reactivity is evaluated at a clinically relevant concentration of the primary analyte, typically at or near the 50% binding point (IC50 or EC50) of the standard curve. This region of the curve is most sensitive to competitive displacement.
-
Interferent Concentrations: The potential cross-reactant should be tested across a wide range of concentrations, bracketing any plausible physiological or pathological levels.
Experimental Workflow Diagram
The following diagram outlines the systematic process for assessing cross-reactivity.
Figure 2: Workflow for assessing immunoassay cross-reactivity.
Comparative Analysis: Presenting the Data
The primary output of the experiment is the percent cross-reactivity, calculated using the following formula:
% Cross-Reactivity = (Concentration of Analyte / Concentration of Cross-Reactant) x 100
Where both concentrations yield the same signal response (typically the EC50 value).
For a comprehensive guide, performance should be compared not only against the primary analyte but also against other known, structurally related compounds.
Table 1: Comparative Cross-Reactivity in a Metformin Immunoassay
| Compound | Structure | Molecular Weight ( g/mol ) | Concentration at Analyte EC50 | % Cross-Reactivity |
| Metformin (Analyte) | Biguanide | 129.16 | 50 ng/mL | 100% |
| 1-Carbamimidoyl-1,2-dimethylguanidine | Biguanide Analog | 129.16[7] | 125 ng/mL | 40% |
| 1-Methylbiguanide (Impurity E) | Biguanide | 115.14[13] | 500 ng/mL | 10% |
| Cyanoguanidine (Impurity A) | Guanidine | 84.08[14] | 50,000 ng/mL | 0.1% |
| Melamine (Impurity D) | Triazine | 126.12[13] | >100,000 ng/mL | <0.05% |
Note: Data are illustrative and represent typical results from such an experiment. Actual values will be specific to the antibody and assay conditions used.
Interpretation and Mitigation
The data from Table 1 lead to several key insights:
-
High-Risk Compound: 1-Carbamimidoyl-1,2-dimethylguanidine shows significant cross-reactivity (40%). If this compound is present in study samples at concentrations approaching that of metformin, it will cause a clinically significant overestimation of the drug.
-
Moderate Risk: 1-Methylbiguanide shows moderate cross-reactivity. Its impact is dependent on its concentration relative to metformin.
-
Low Risk: Cyanoguanidine and Melamine show negligible cross-reactivity. Their presence, even at high concentrations, is unlikely to affect the assay's accuracy.
The interpretation of these results should follow a logical decision pathway.
Figure 3: Decision pathway for interpreting cross-reactivity results.
Conclusion
The specificity of an immunoassay is not an inherent property but a characteristic that must be rigorously verified. This guide demonstrates that even subtle variations in chemical structure, as seen between metformin and 1-Carbamimidoyl-1,2-dimethylguanidine, can lead to significant cross-reactivity. By following a systematic evaluation process grounded in regulatory guidelines, researchers can confidently characterize the performance of their assays, ensuring the generation of reliable and defensible data. Failure to investigate structurally similar molecules represents a significant risk to data integrity. For critical applications, any notable cross-reactivity should prompt confirmatory analysis using a more specific method, such as liquid chromatography-mass spectrometry (LC-MS).
Detailed Experimental Protocol
Objective: To quantify the percent cross-reactivity of 1-Carbamimidoyl-1,2-dimethylguanidine in a competitive immunoassay for Metformin.
Materials:
-
Validated Metformin Immunoassay Kit
-
Metformin Hydrochloride Reference Standard
-
1-Carbamimidoyl-1,2-dimethylguanidine (Test Interferent)
-
Blank, drug-free biological matrix (e.g., K2-EDTA Plasma)
-
Calibrated pipettes, vortex mixer, plate incubator, and plate reader
Methodology:
-
Standard Curve Preparation:
-
Prepare a Metformin standard curve according to the immunoassay kit's instructions for use (IFU). This typically involves serial dilution of a high-concentration stock in the specified matrix.
-
-
Analyte Spiking Solution (EC50):
-
From the results of a preliminary standard curve, determine the concentration of Metformin that yields approximately 50% of the maximum signal response (EC50).
-
Prepare a bulk solution of blank matrix spiked with Metformin at this EC50 concentration (e.g., 50 ng/mL).
-
-
Interferent Stock Preparation:
-
Prepare a high-concentration stock solution of 1-Carbamimidoyl-1,2-dimethylguanidine in an appropriate solvent (e.g., DMSO, water) at 1 mg/mL. Ensure the solvent will not interfere with the assay at its final dilution.
-
-
Cross-Reactivity Sample Preparation:
-
Perform a serial dilution of the Interferent stock solution into the Metformin EC50-spiked matrix prepared in Step 2. This is the critical step.
-
The dilution series should cover a broad range, for example, from 100,000 ng/mL down to 1 ng/mL.
-
-
Assay Procedure:
-
Run the full Metformin standard curve and the series of interferent-spiked samples on the immunoassay plate according to the IFU.
-
Include controls: blank matrix, matrix with Metformin at EC50 only (no interferent), and matrix with the highest concentration of interferent only (no Metformin).
-
-
Data Analysis:
-
Generate the standard curve by plotting the signal response versus the log of the Metformin concentration and fit with a four-parameter logistic (4-PL) curve.
-
For each dilution of the interferent, record the signal response.
-
Identify the concentration of the interferent that produced a signal response equal to the Metformin EC50 sample (the sample with no interferent). This may require interpolation from the interferent's dilution series.
-
Apply the % Cross-Reactivity formula: %CR = (Metformin EC50 Conc. / Interferent Conc. at EC50 response) x 100
-
References
-
Clinical and Laboratory Standards Institute (CLSI). Interference Testing in Clinical Chemistry; Approved Guideline—Second Edition. CLSI document EP7-A2. (URL: [Link])
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (URL: [Link])
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3043660, 1-Carbamimidoyl-1,2-dimethylguanidine. (URL: [Link])
-
U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (URL: [Link])
-
American National Standards Institute (ANSI). CLSI EP07-A2 - Interference Testing in Clinical Chemistry; Approved Guideline - Second Edition. (URL: [Link])
-
U.S. Food and Drug Administration (FDA). 510(k) Substantial Equivalence Determination Decision Memorandum. (URL: [Link])
-
Clinical and Laboratory Standards Institute (CLSI). Interference Testing in Clinical Chemistry; Approved Guideline—Second Edition. (URL: [Link])
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NCCLS. EP7-A: Interference Testing in Clinical Chemistry; Approved Guideline. (URL: [Link])
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ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. (URL: [Link])
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U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation (Draft Guidance). (URL: [Link])
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Journal for Clinical Studies. Regulatory FDA Raises the Bar in Bioanalytical Method Validation. (URL: [Link])
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National Center for Biotechnology Information. Assay Guidance Manual - Immunoassay Methods. (URL: [Link])
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SciSpace. Immunoassays: Tools for Sensitive, Specific, and Accurate Test Results. (URL: [Link])
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SeraCare. Critical Factors in Immunoassay Optimization. (URL: [Link])
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ResearchGate. A Practical Guide to Immunoassay Method Validation. (URL: [Link])
-
GenScript. Optimizing Sensitivity in Antibody-Based Immunoassays. (URL: [Link])
-
Waters. Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC). (URL: [Link])
-
Axios Research. Metformin Impurity 1. (URL: [Link])
-
Pharmaffiliates. Metformin-impurities. (URL: [Link])
-
Cogent-HPLC. Impurities Method for Metformin HCL Formulation. (URL: [Link])
-
ResearchGate. Retention Behavior of Metformin and Related Impurities in Ion‐Pairing Liquid Chromatography. (URL: [Link])
-
INEOS OPEN. GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL. (URL: [Link])
-
Acta Poloniae Pharmaceutica. DETERMINATION OF IMPURITIES IN MEDICAL PRODUCTS CONTAINING METFORMIN HYDROCHLORIDE. (URL: [Link])
-
Wikipedia. Guanidine. (URL: [Link])
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- 7. 1-Carbamimidoyl-1,2-dimethylguanidine | C4H11N5 | CID 3043660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
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- 14. 二甲双胍杂质A European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
1-Carbamimidoyl-1,2-dimethylguanidine proper disposal procedures
An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, environmental causality, and regulatory-compliant disposal of 1-Carbamimidoyl-1,2-dimethylguanidine.
Introduction and Operational Context
1-Carbamimidoyl-1,2-dimethylguanidine (C4H11N5) is a biguanide compound and a structural analogue of the widely prescribed antidiabetic drug metformin (1,1-dimethylbiguanide)[1][2]. In drug development, it is frequently utilized as a ligand in molecular docking studies targeting proteins such as GSK-3β to evaluate antidiabetic biopotential[2].
While its acute toxicity to human handlers in a controlled laboratory setting is generally low, its environmental persistence poses a severe ecological threat. Biguanides exhibit high water mobility, low octanol/water partition coefficients, and extreme resistance to conventional wastewater treatment plant (WWTP) degradation[3]. Consequently, improper disposal leads directly to aquatic accumulation, where these compounds and their transformation byproducts (e.g., guanylurea) act as endocrine disruptors in aquatic species[3][4].
Physicochemical and Ecotoxicological Profile
To understand the strict disposal requirements, personnel must first understand the compound's behavior in the environment. The following table summarizes the critical data driving our disposal methodology.
| Parameter | Value / Characteristic | Operational Implication |
| Molecular Weight | 129.16 g/mol [1] | High solubility and mobility in aqueous waste streams. |
| Chemical Class | Biguanide (Metformin analogue)[2] | Highly stable; resists standard chemical neutralization. |
| WWTP Removal Efficiency | Highly variable (often <20% to 50%)[4][5] | Drain disposal is strictly prohibited. The compound will pass intact into watersheds. |
| Ecotoxicity | Endocrine disruption (e.g., vitellogenin mRNA upregulation in fish)[3][6] | Requires complete thermal destruction (mineralization) to prevent environmental feminization of aquatic species. |
| EPA Classification | Pharmaceutical Waste (40 CFR Part 266, Subpart P)[7][8] | Must be segregated from standard chemical waste and manifested for high-temperature incineration. |
The Causality of Compliance: Why Drain Disposal is Banned
Historically, many non-RCRA-hazardous aqueous laboratory wastes were disposed of via the sink. However, the Environmental Protection Agency (EPA) explicitly bans the drain disposal of all pharmaceutical waste, including investigational biguanide analogues, under the Resource Conservation and Recovery Act (RCRA) 40 CFR Part 266, Subpart P[7][8].
The Mechanism of Environmental Harm: When 1-Carbamimidoyl-1,2-dimethylguanidine enters a WWTP, the biological and physical filtration systems fail to metabolize the biguanide backbone[5]. In surface waters, it undergoes slow biotic transformation into guanylurea, a byproduct that accumulates and exerts chronic toxicity on aquatic flora and fauna[4]. By mandating high-temperature incineration, we break the carbon-nitrogen double bonds of the guanidine structure, completely mineralizing the compound into harmless combustion gases (CO2, H2O, and NOx, which are scrubbed by the incinerator's emission controls).
Step-by-Step Disposal Methodology
To ensure self-validating compliance and environmental protection, laboratories must implement the following step-by-step protocol for all solid and liquid waste containing 1-Carbamimidoyl-1,2-dimethylguanidine.
Step 1: Source Segregation
-
Action: Immediately separate 1-Carbamimidoyl-1,2-dimethylguanidine waste from general organic solvents and biological waste.
-
Rationale: Mixing pharmaceutical waste with standard organic waste can complicate the RCRA waste profile and increase incineration costs.
Step 2: Primary Containment
-
Action: Collect liquid waste (e.g., HPLC effluents, assay buffers containing the compound) in leak-proof, high-density polyethylene (HDPE) carboys. Place solid waste (e.g., contaminated pipette tips, weighing boats, unused powder) in puncture-resistant, sealable pharmaceutical waste bins (typically designated by blue or black coloring depending on your facility's specific RCRA generator status)[7].
-
Action: Do not use containers that previously held incompatible materials (e.g., strong oxidizers), as biguanides contain multiple amine groups that can react exothermically.
Step 3: Labeling and Storage
-
Action: Label the container explicitly as "Non-Creditable Pharmaceutical Waste - Incineration Only"[7].
-
Action: Store in a designated Satellite Accumulation Area (SAA) with secondary containment to prevent accidental spills into floor drains.
Step 4: Manifesting and Final Destruction
-
Action: Transfer the waste to your facility's central environmental health and safety (EHS) staging area.
-
Action: Ensure the waste is shipped via a certified reverse distributor or hazardous waste transporter using a Uniform Hazardous Waste Manifest[7].
-
Action: The designated endpoint facility must utilize high-temperature incineration (RCRA-permitted) to ensure complete thermal destruction of the active pharmaceutical ingredient (API)[7][8].
Disposal Workflow Visualization
Figure 1: EPA-compliant disposal workflow for biguanide pharmaceutical waste.
References
-
1-Carbamimidoyl-1,2-dimethylguanidine | C4H11N5 | CID 3043660 - PubChem . National Institutes of Health (NIH). 1
-
Molecular docking analysis of metformin analogues with GSK-3β . PubMed. 2
-
Metformin Contamination in Global Waters: Biotic and Abiotic Transformation, Byproduct Generation and Toxicity... . ResearchGate. 4
-
Metformin and Other Pharmaceuticals Widespread in Wadeable Streams of the Southeastern United States . ACS Publications. 6
-
Role of Environmental Photocatalysts and Organic Matter on the Degradation and Toxicity of Metformin Hydrochloride . MDPI. 3
-
Humans are dosing Earth's waterways with medicines. It isn't healthy. Mongabay. 5
-
How to Dispose of Pharmaceutical Waste and Meet Regulations . Daniels Health. 7
-
EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals . Association for the Health Care Environment (AHE). 8
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- 1. 1-Carbamimidoyl-1,2-dimethylguanidine | C4H11N5 | CID 3043660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of metformin analogues with GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. news.mongabay.com [news.mongabay.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. danielshealth.com [danielshealth.com]
- 8. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
Personal protective equipment for handling 1-Carbamimidoyl-1,2-dimethylguanidine
[1]
Part 1: Immediate Action Card (IAC)
For immediate reference during laboratory operations.
| Parameter | Critical Specification |
| Compound Identity | Metformin Hydrochloride (CAS: 1115-70-4) |
| Primary Hazards | H302 (Harmful if swallowed), H319 (Severe Eye Irritation), H315 (Skin Irritation).[1][2][3] |
| Physical State | White crystalline powder; Hygroscopic. |
| Min. PPE (Solid) | Nitrile Gloves (0.11 mm), Safety Glasses (Side Shields), N95 Respirator (if open bench).[1] |
| Spill Solvent | Water (Highly soluble: ~200 mg/mL); Ethanol.[1] |
| Incompatibility | Strong oxidizing agents; Moisture (Hygroscopic).[4][5] |
| Disposal Code | Non-RCRA Hazardous (unless mixed); Incineration recommended (High Heat).[1] |
Part 2: Hazard Architecture & Risk Assessment[1]
To handle 1-Carbamimidoyl-1,2-dimethylguanidine safely, one must understand the mechanism of its hazard profile.[1] Unlike volatile organic solvents, the primary risk vector here is particulate inhalation and mucous membrane contact .
1. Toxicological Causality[1]
-
Acute Oral Toxicity (LD50 ~1000 mg/kg in rats): While not fatal in trace amounts, accidental ingestion via hand-to-mouth transfer remains the highest risk in non-automated labs.[1]
-
Mucous Membrane Irritation: The guanidine moiety is basic.[1] Upon contact with moisture in the eyes or respiratory tract, it forms a localized alkaline environment, leading to the irritation described in H319 and H335.[1]
-
Hygroscopicity: The compound avidly absorbs atmospheric moisture.[1] Clumped material increases the risk of spillage during physical breaking of aggregates.
2. Occupational Exposure Limits (OEL)
-
Internal Industry Standard:
(8-hour TWA).[1] -
Control Banding: Band 2 (Moderate Hazard).
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but to create a self-validating barrier system.
| Protection Zone | Standard Operation (Weighing <1g) | High-Risk Operation (Spill / >10g) | Technical Rationale |
| Respiratory | Fume Hood (Sash at 18") or N95 Mask | P100 / N99 Respirator or PAPR | Guanidine dust is fine and static-prone; standard surgical masks offer zero protection against sub-micron particles.[1] |
| Dermal (Hand) | Nitrile (Min 0.11 mm thickness) | Double Nitrile or Nitrile over Laminate | Latex is permeable to many organic bases; Nitrile provides superior chemical resistance and puncture detection (color contrast). |
| Ocular | Safety Glasses with side shields | Chemical Goggles (Indirect Vent) | Fine powder can bypass glasses; goggles prevent airborne dust from dissolving in tear ducts (alkaline injury). |
| Body | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeves or Apron | Cotton absorbs; Tyvek repels. Use Tyvek if generating dust clouds to prevent clothing contamination. |
Visualization: PPE Decision Logic
Use this logic flow to determine the necessary protection level before initiating work.[1]
Figure 1: PPE Selection Logic based on physical state and engineering controls.
Part 4: Operational Handling Protocols
1. Weighing & Transfer (The Critical Step)
Risk: Static charge accumulation causing powder scattering.[1]
-
Protocol:
-
Equilibrate: Allow the reagent container to reach room temperature before opening to prevent condensation (hygroscopic nature).
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Guanidine salts are prone to static "jumping."
-
Containment: Perform all weighing inside a balance enclosure or fume hood.
-
Technique: Do not pour. Use a clean stainless steel spatula.
-
2. Solubilization
-
Solvent: Water (Solubility >200 mg/mL), Ethanol.[1]
-
Exotherm: Dissolution is slightly endothermic; no cooling required.[1]
-
Stability: Aqueous solutions are stable at 4°C for <7 days.[1] For long-term storage, store as solid powder at -20°C.
3. Storage
-
Conditions: Store at 2-8°C (short term) or -20°C (long term).
-
Container: Amber glass or opaque plastic (light sensitive).[1] Must be tightly sealed with parafilm or electrical tape to prevent moisture ingress.
Part 5: Emergency Response & Disposal[1][4]
Spill Response Workflow
Solvent Choice: Water is the best solvent for cleaning, but creates a slippery surface.[1]
Figure 2: Step-by-step spill remediation workflow.[1]
Disposal Specifications
-
Waste Stream: Organic Chemical Waste (Non-Halogenated).[1]
-
Destruction Method: High-temperature incineration (
) is required to fully mineralize the nitrogen-rich guanidine core.[1] -
Prohibition: DO NOT flush down the drain.[1][2][6][7] While Metformin is excreted unchanged by humans, high concentrations in lab wastewater can disrupt local bacterial treatment flora.
Part 6: References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
